Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6S/c1-4-23-16(19)14-10-11-15(17(20)24-5-2)18(14)25(21,22)13-8-6-12(3)7-9-13/h6-9,14-15H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBMBXBOERKSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694868 | |
| Record name | Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93725-00-9 | |
| Record name | Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Introduction: The Significance of the N-Tosyl-2,5-disubstituted Pyrrolidine Scaffold
The pyrrolidine ring is a foundational saturated heterocycle in medicinal chemistry and drug discovery. Its rigid, non-planar structure provides a three-dimensional scaffold that is ideal for orienting functional groups in precise spatial arrangements, which is critical for selective binding to biological targets. The 2,5-disubstituted pyrrolidine motif, in particular, is a key structural element in a wide array of pharmacologically active compounds, including antiviral agents, neurokinin receptor antagonists, and prolyl-peptidase inhibitors.
The introduction of a p-toluenesulfonyl (tosyl) group onto the pyrrolidine nitrogen serves a dual purpose. Primarily, it functions as a robust protecting group, rendering the nitrogen atom significantly less nucleophilic and basic due to the strong electron-withdrawing nature of the sulfonyl group.[] This stability allows for selective chemical transformations on other parts of the molecule under a variety of conditions, including strongly acidic or basic media. Secondly, the tosyl group can act as a chiral auxiliary or be involved in directing subsequent reactions, making it a valuable tool in stereoselective synthesis.
This technical guide provides a comprehensive overview of a reliable synthetic route to a key building block, Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, and details its thorough characterization. The protocols and data herein are designed to be a self-validating system for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and field-proven insights.
Overall Synthetic Strategy
The synthesis of this compound is approached in a two-step sequence, commencing with the synthesis of the pyrrolidine core followed by the N-tosylation.
Sources
An In-Depth Technical Guide to Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Authored for the discerning scientific community, this guide delves into the core physicochemical properties and synthetic pathways of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate. As a key building block in modern medicinal chemistry, a comprehensive understanding of this molecule is paramount for its effective application in the design and synthesis of novel therapeutics. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental procedures and the interpretation of spectral data, thereby providing a practical and intellectually robust resource for laboratory professionals.
Molecular Profile and Physicochemical Properties
This compound, bearing the CAS Number 93725-00-9, is a notable derivative of proline, a fundamental amino acid. The introduction of a tosyl (p-toluenesulfonyl) protecting group on the pyrrolidine nitrogen significantly influences its reactivity and solubility, making it a versatile intermediate in organic synthesis.[]
Core Properties
A summary of the fundamental physicochemical properties of this compound is presented below. These parameters are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 93725-00-9 | |
| Molecular Formula | C₁₇H₂₃NO₆S | [], |
| Molecular Weight | 369.43 g/mol | [], |
| IUPAC Name | diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate | [] |
| Purity | Typically ≥95% | [] |
Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined experimentally.
Solubility Profile
The solubility of this compound is a crucial factor for its use in various reaction conditions. Based on its structure, which combines a polar sulfonyl group and ester functionalities with a nonpolar aromatic ring and alkyl chains, its solubility can be predicted and has been anecdotally observed as follows:
-
High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF).
-
Moderate Solubility: Ethanol, Methanol.
-
Low to Insoluble: Water, Hexanes.
This solubility profile makes it amenable to a wide range of organic reactions and chromatographic purification techniques.
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved through the N-tosylation of the parent compound, diethyl pyrrolidine-2,5-dicarboxylate. This reaction is a standard procedure in organic synthesis for the protection of secondary amines.
Synthetic Workflow
The logical flow for the synthesis of the title compound is depicted below. This process begins with the readily available starting materials and proceeds through a standard tosylation reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
Diethyl pyrrolidine-2,5-dicarboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diethyl pyrrolidine-2,5-dicarboxylate in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (or pyridine) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane. The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes unreacted tosyl chloride and other water-soluble impurities.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Spectroscopic and Spectrometric Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic and spectrometric techniques. The expected data are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the tosyl group, the pyrrolidine ring protons, and the two ethyl ester groups.
-
Aromatic Protons (Tosyl Group): Two doublets in the aromatic region (δ 7.3-7.8 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.
-
Pyrrolidine Ring Protons: Complex multiplets in the region of δ 1.8-4.8 ppm. The protons at the C2 and C5 positions, being adjacent to the ester and the nitrogen, will be deshielded.
-
Ethyl Ester Protons: Two sets of signals: a quartet (for the -OCH₂- group) around δ 4.1-4.3 ppm and a triplet (for the -CH₃ group) around δ 1.2-1.4 ppm.
-
Tosyl Methyl Protons: A singlet around δ 2.4 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbons: Signals for the two ester carbonyl groups are expected in the range of δ 170-175 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 127-145 ppm) corresponding to the tosyl group.
-
Pyrrolidine Ring Carbons: Signals for the four carbons of the pyrrolidine ring, with the C2 and C5 carbons appearing at a lower field due to the deshielding effect of the adjacent ester and nitrogen atoms.
-
Ethyl Ester Carbons: Signals for the -OCH₂- carbons around δ 60-62 ppm and the -CH₃ carbons around δ 14 ppm.
-
Tosyl Methyl Carbon: A signal around δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.
-
S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1340-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).
-
C-N Stretch: A moderate absorption band in the fingerprint region.
-
C-O Stretch (Ester): Absorption bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aliphatic and Aromatic): Bands in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (369.43 g/mol ) should be observed, likely as [M+H]⁺, [M+Na]⁺, or other adducts depending on the ionization technique used.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and cleavage of the tosyl group. A prominent peak at m/z 155 corresponding to the tosyl group is expected.
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The tosyl group in this compound serves as both a protecting group and an activating group, making this compound a valuable intermediate in the synthesis of a variety of biologically active molecules.
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile building block for the synthesis of more complex molecules, particularly proline derivatives and peptidomimetics. The tosyl group can be removed under reductive conditions to yield the free secondary amine, which can then be further functionalized. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid or reduced to the diol, providing additional handles for chemical modification.
Use in Asymmetric Synthesis
Chiral pyrrolidine derivatives are widely used as organocatalysts and chiral ligands in asymmetric synthesis. The C2-symmetric nature of the 2,5-disubstituted pyrrolidine core in this compound makes it an attractive starting material for the development of new chiral catalysts.
The logical relationship of its application is illustrated in the following diagram:
Caption: Application pathways of this compound.
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those engaged in organic synthesis and drug discovery. Its well-defined structure and the reactivity of its functional groups provide a solid foundation for the construction of a diverse array of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and spectral characteristics, as detailed in this guide, is essential for unlocking its full potential as a key synthetic intermediate.
References
-
PubChem. 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate. [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4939. [Link]
Sources
An In-Depth Technical Guide to Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis, key applications, and the mechanistic principles that underpin its utility.
Core Chemical Identity and Properties
This compound is a protected amino acid derivative that serves as a valuable scaffold for the synthesis of a variety of more complex molecules. The presence of the tosyl protecting group on the nitrogen atom and the two ethyl ester functionalities at the 2 and 5 positions of the pyrrolidine ring are key to its chemical reactivity and utility.
Table 1: Chemical Identifiers for this compound []
| Identifier | Value |
| CAS Number | 93725-00-9 |
| Molecular Formula | C₁₇H₂₃NO₆S |
| Molecular Weight | 369.43 g/mol |
| IUPAC Name | diethyl 1-[(4-methylphenyl)sulfonyl]pyrrolidine-2,5-dicarboxylate |
| InChI | InChI=1S/C17H23NO6S/c1-4-23-16(19)14-10-11-15(17(20)24-5-2)18(14)25(21,22)13-8-6-12(3)7-9-13/h6-9,14-15H,4-5,10-11H2,1-3H3 |
| InChIKey | KMBMBXBOERKSEQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC(N1S(=O)(=O)c2ccc(cc2)C)C(=O)OCC |
Note: The stereochemistry for the compound associated with CAS number 93725-00-9 is not definitively specified in publicly available databases. It may refer to a specific stereoisomer (e.g., cis or trans) or a mixture of isomers. For stereospecific applications, it is crucial to verify the stereochemistry of the material from the supplier or through analytical methods.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically starts from diethyl glutamate. A common synthetic approach involves the protection of the amino group with a tosyl group.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
The Critical Role of the Tosyl Group
The tosyl (p-toluenesulfonyl) group serves multiple crucial functions in the synthesis and subsequent application of this molecule:
-
Protection of the Amine: The tosyl group is a robust protecting group for the nitrogen atom of the pyrrolidine ring, preventing it from undergoing unwanted reactions during subsequent synthetic transformations.
-
Activation: The electron-withdrawing nature of the sulfonyl group can activate the adjacent C-H bonds, facilitating certain types of reactions.
-
Directing Group: In some instances, the bulky tosyl group can act as a stereodirecting group, influencing the stereochemical outcome of reactions at other positions on the pyrrolidine ring.
Applications in Drug Discovery and Asymmetric Synthesis
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2] this compound, as a functionalized pyrrolidine derivative, is a valuable starting material for the synthesis of novel bioactive compounds.
Building Block for Proline-Based Organocatalysts
Proline and its derivatives are powerful organocatalysts for a wide range of asymmetric transformations.[3] The 2,5-dicarboxylate functionality of this compound allows for the introduction of various substituents, leading to the synthesis of novel chiral ligands and organocatalysts. These catalysts are instrumental in producing enantiomerically enriched molecules, a critical aspect of modern drug development.[4]
The general principle of proline-based organocatalysis often involves the formation of a nucleophilic enamine intermediate. The stereochemistry of the pyrrolidine ring in the catalyst then dictates the facial selectivity of the subsequent reaction with an electrophile.
Caption: Application of this compound in the synthesis of proline-based organocatalysts.
Precursor for Chiral Ligands in Metal-Catalyzed Reactions
Beyond organocatalysis, chiral pyrrolidine derivatives are widely used as ligands in asymmetric metal catalysis. The C2-symmetrical nature of 2,5-disubstituted pyrrolidines makes them particularly effective ligands for a variety of transition metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions.[2] this compound can be elaborated into a range of bidentate or monodentate ligands for such applications.
Experimental Protocols (Exemplary)
While a specific, peer-reviewed synthesis protocol for this compound was not found in the immediate search, a general procedure for the tosylation of a related pyrrolidine derivative can be adapted.
General Protocol for N-Tosylation of a Pyrrolidine Derivative:
-
Dissolution: Dissolve the starting pyrrolidine diester (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.5-2 equivalents) or pyridine (as solvent), to the solution and cool to 0 °C in an ice bath.
-
Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1-1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: This is a generalized protocol. The specific reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for the synthesis of this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its pre-functionalized and protected pyrrolidine core provides a robust platform for the development of novel chiral catalysts, ligands, and ultimately, new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of drug discovery and development.
References
-
Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed. (2016, October 7). Retrieved January 19, 2026, from [Link]
-
Scope of the reaction in the asymmetric synthesis of pyrrolidine... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Diethyl pyrrole-2,5-dicarboxylate - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline - MDPI. (2025, November 12). Retrieved January 19, 2026, from [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - PubMed. (2025, May 7). Retrieved January 19, 2026, from [Link]
-
A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC - NIH. (2024, January 25). Retrieved January 19, 2026, from [Link]
-
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (C17H23NO4) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The structure of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, with the molecular formula C₁₇H₂₃NO₆S and a molecular weight of 369.43 g/mol , presents several key features that will manifest in its spectroscopic data[]. The central five-membered pyrrolidine ring provides a saturated aliphatic core. The nitrogen atom is substituted with a p-toluenesulfonyl (tosyl) group, which is a strong electron-withdrawing group and introduces aromatic protons and a characteristic sulfonyl functional group. The two diethyl ester groups at positions 2 and 5 are also significant, contributing characteristic signals in both NMR and IR spectra. The relative stereochemistry of the two ester groups (cis or trans) will have a profound impact on the symmetry of the molecule and, consequently, on the appearance of its NMR spectra. This guide will consider both possibilities in the interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and stereochemistry.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the diethyl ester groups, and the tosyl group. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 & H-5 (Pyrrolidine) | 4.2 - 4.5 | dd or t | J ≈ 7-9 Hz | 2H |
| H-3 & H-4 (Pyrrolidine) | 2.0 - 2.5 | m | - | 4H |
| -OCH₂CH₃ (Ethyl Esters) | 4.0 - 4.3 | q | J ≈ 7.1 Hz | 4H |
| -OCH₂CH₃ (Ethyl Esters) | 1.1 - 1.3 | t | J ≈ 7.1 Hz | 6H |
| Ar-H (Tosyl) | 7.7 - 7.8 | d | J ≈ 8.2 Hz | 2H |
| Ar-H (Tosyl) | 7.3 - 7.4 | d | J ≈ 8.2 Hz | 2H |
| Ar-CH₃ (Tosyl) | 2.4 - 2.5 | s | - | 3H |
Expertise & Experience in ¹H NMR Interpretation:
-
Pyrrolidine Ring Protons: The protons at C-2 and C-5, being adjacent to both the nitrogen of the sulfonamide and the carbonyl of the ester, are expected to be the most deshielded of the aliphatic protons, appearing in the 4.2 - 4.5 ppm range. Their multiplicity will depend on the stereochemistry. In a cis isomer, these protons might be chemically equivalent, leading to a simpler spectrum. In a trans isomer, they would be inequivalent. The protons at C-3 and C-4 will appear as a more complex multiplet further upfield.
-
Diethyl Ester Protons: The methylene protons (-OCH₂CH₃) of the ethyl esters will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet. These are highly characteristic signals for ethyl esters.
-
Tosyl Group Protons: The tosyl group will give rise to two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the sulfonyl group are more deshielded (7.7 - 7.8 ppm) than the protons meta to it (7.3 - 7.4 ppm). The methyl group on the aromatic ring will appear as a sharp singlet around 2.4 - 2.5 ppm.
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
The ¹³C NMR spectrum will show signals for all 17 carbon atoms in the molecule, or fewer if there is symmetry.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Esters) | 170 - 173 |
| C-Ar (Tosyl, C-SO₂) | 144 - 146 |
| C-Ar (Tosyl, C-CH₃) | 134 - 136 |
| C-Ar (Tosyl, CH) | 129 - 130 |
| C-Ar (Tosyl, CH) | 127 - 128 |
| C-2 & C-5 (Pyrrolidine) | 60 - 65 |
| -OCH₂CH₃ (Ethyl Esters) | 61 - 63 |
| C-3 & C-4 (Pyrrolidine) | 28 - 35 |
| Ar-CH₃ (Tosyl) | 21 - 22 |
| -OCH₂CH₃ (Ethyl Esters) | 14 - 15 |
Expertise & Experience in ¹³C NMR Interpretation:
-
Carbonyl Carbons: The carbonyl carbons of the ester groups are expected to be the most downfield, appearing in the 170 - 173 ppm region.[3][4]
-
Aromatic Carbons: The tosyl group will show four signals in the aromatic region. The carbon attached to the sulfur atom will be the most deshielded, followed by the carbon bearing the methyl group. The two protonated aromatic carbons will appear at distinct chemical shifts.
-
Pyrrolidine Ring Carbons: The carbons at C-2 and C-5, attached to the nitrogen and the ester groups, will be significantly deshielded compared to the C-3 and C-4 carbons.
-
Aliphatic Carbons: The methylene and methyl carbons of the ethyl esters will appear in the typical regions for such groups. The methyl carbon of the tosyl group will be found at a characteristic upfield position around 21-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O of the esters and the S=O of the sulfonamide.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2980 | C-H (aliphatic) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1350 and ~1160 | S=O (sulfonamide) | Asymmetric & Symmetric Stretching |
| ~1600, ~1490 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~1090 | C-N | Stretching |
Expertise & Experience in IR Interpretation:
-
Carbonyl Stretch: The most intense and easily identifiable peak will be the C=O stretching vibration of the ester groups, expected around 1740 cm⁻¹.
-
Sulfonyl Stretches: The tosyl group will exhibit two strong characteristic stretching bands for the S=O bonds, one asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.
-
Aromatic and Aliphatic Stretches: The spectrum will also show C-H stretching vibrations for the aliphatic pyrrolidine and ethyl groups just below 3000 cm⁻¹ and for the aromatic ring of the tosyl group just above 3000 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 369. This peak, corresponding to the molecular weight of the compound, may be observed, although it could be weak depending on the stability of the molecule under EI conditions.
-
Major Fragment Ions:
-
m/z = 214: Loss of the tosyl radical (•SO₂C₇H₇).
-
m/z = 155: The p-toluenesulfonyl cation ([C₇H₇SO₂]⁺).
-
m/z = 91: The tropylium ion ([C₇H₇]⁺), a very common fragment from toluene-containing compounds.
-
Loss of ethoxy group (-OCH₂CH₃): m/z = 324.
-
Loss of ethyl carboxylate group (-COOCH₂CH₃): m/z = 296.
-
Expertise & Experience in MS Interpretation:
The fragmentation of this compound under EI-MS is expected to be dominated by cleavages at the bonds adjacent to the nitrogen atom and the ester groups. The tosyl group is a good leaving group, and its fragmentation pattern is well-established, often leading to a prominent peak at m/z 91. The loss of fragments from the diethyl ester groups is also a likely fragmentation pathway.
Experimental Protocols
Acquisition of NMR Spectra
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
Acquisition of IR Spectrum
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to scanning the sample.
Acquisition of Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
Visualization of Molecular Structure and Key Spectroscopic Correlations
Caption: Key Spectroscopic Correlations for this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed prediction of the key spectral features has been presented. This information, coupled with the provided experimental protocols, will serve as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical entity. The accurate interpretation of spectroscopic data is a cornerstone of modern chemical research, ensuring the identity and purity of compounds, and thereby the reliability of subsequent scientific findings.
References
-
Holzer, W. (2001). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. ResearchGate. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]
-
Aitken, R. A., et al. (2020). Diethyl Pyrrole-2,5-dicarboxylate. Molbank, 2020(1), M1117. [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate. Retrieved from [Link]
-
Lukevics, E., et al. (1988). Studies on pyrrolidinones. Synthesis of N-benzhydrylpyroglutamic acids and esters. Latvijas PSR Zinatnu Akademijas Vestis, Kimijas Serija, (4), 473-477. [Link]
-
Royal Society of Chemistry. (2009). Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. [Link]
-
Wang, F., et al. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Journal of Mass Spectrometry, 55(9), e4555. [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]
-
Jia, W., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [Link]
-
Kappe, C. O., & Falsone, S. F. (2009). Synthesis of Symmetrical N-Tosyldiazamacrocycles and Complexation Properties of their Derivatives. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
-
De la Cruz, E. N. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 5(3), 436-441. [Link]
-
Hempel, F., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 11(5), 275. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Choudhary, M. I., et al. (2005). 13C NMR Chemical shifts of compounds 1-12. ResearchGate. [Link]
-
Wang, J., et al. (2020). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 31(8), 1733-1743. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]
-
Wang, C., et al. (2018). Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. ResearchGate. [Link]
Sources
An In-Depth Technical Guide to Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, a key intermediate in organic synthesis and a valuable scaffold in medicinal chemistry. The document delves into its chemical identity, synthesis, mechanistic underpinnings of its formation, and its applications in the development of novel therapeutics. Detailed experimental protocols, spectroscopic characterization, and safety considerations are also presented to equip researchers with the necessary knowledge for its effective utilization.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring system is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[] Its prevalence in biologically active molecules underscores its importance as a "privileged scaffold" in drug discovery. The conformational flexibility of the five-membered ring allows for precise spatial orientation of substituents, enabling effective interaction with biological targets. The introduction of a tosyl group onto the pyrrolidine nitrogen not only serves as a robust protecting group but can also influence the molecule's reactivity and biological activity. This compound, with its strategically placed functional groups, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Chemical Identity and Properties
A thorough understanding of the fundamental chemical properties of this compound is crucial for its effective application in research and development.
-
IUPAC Name: diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate[]
-
Synonyms: this compound
-
CAS Number: 93725-00-9[]
-
Molecular Formula: C₁₇H₂₃NO₆S[]
-
Molecular Weight: 369.43 g/mol []
Table 1: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
| Melting Point | Not readily available in literature; expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Decomposes upon heating at atmospheric pressure. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the N-tosylation of diethyl pyrrolidine-2,5-dicarboxylate. This reaction is a standard procedure for the protection of secondary amines.
Reaction Principle
The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Diethyl pyrrolidine-2,5-dicarboxylate
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Triethylamine (or Pyridine)
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
To a stirred solution of diethyl pyrrolidine-2,5-dicarboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0°C, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash successively with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Mechanistic Insights
The formation of this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of tosyl chloride.
Caption: Proposed mechanism for the N-tosylation of diethyl pyrrolidine-2,5-dicarboxylate.
The reaction is initiated by the nucleophilic attack of the secondary amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the final N-tosylated product.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ 7.7-7.8 (d, 2H, Ar-H), δ 7.3-7.4 (d, 2H, Ar-H), δ 4.1-4.3 (m, 2H, CH-CO₂Et), δ 4.0-4.2 (q, 4H, OCH₂CH₃), δ 2.4 (s, 3H, Ar-CH₃), δ 1.9-2.2 (m, 4H, pyrrolidine CH₂), δ 1.1-1.3 (t, 6H, OCH₂CH₃) |
| ¹³C NMR | δ ~170 (C=O), δ ~145 (Ar-C-S), δ ~135 (Ar-C-CH₃), δ ~130 (Ar-CH), δ ~127 (Ar-CH), δ ~61 (OCH₂CH₃), δ ~58 (CH-CO₂Et), δ ~30 (pyrrolidine CH₂), δ ~21 (Ar-CH₃), δ ~14 (OCH₂CH₃) |
| FTIR (cm⁻¹) | ~2980 (C-H, aliphatic), ~1740 (C=O, ester), ~1350 & ~1160 (S=O, sulfonyl), ~1600 (C=C, aromatic) |
| Mass Spec (EI) | Expected fragments: [M-OEt]⁺, [M-CO₂Et]⁺, [SO₂C₇H₇]⁺ (m/z 155), [C₇H₇]⁺ (m/z 91) |
Applications in Drug Development
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[] The functional handles on this compound, namely the two ester groups, provide avenues for further chemical modifications. These esters can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The tosyl group can be removed under specific conditions to liberate the secondary amine for further functionalization. This versatility makes it a valuable starting material for the synthesis of compounds with potential activities as enzyme inhibitors, receptor antagonists, or antiviral agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a fundamentally important molecule that serves as a versatile platform for the synthesis of a wide range of organic compounds. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, makes it an invaluable tool for researchers in both academic and industrial settings, particularly in the realm of drug discovery and development. A comprehensive understanding of its chemical properties, synthesis, and reactivity is paramount for unlocking its full potential in the creation of novel and impactful chemical entities.
References
-
Ajani, O. O., Udonne, J. D., Ehi-Eromosele, C. O., Olugbuyiro, J. A. O., Aderohunmu, D. V., Ajanaku, C. O., & Audu, O. Y. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry, 8(1), 10-20. [Link]
Sources
An In-Depth Technical Guide to Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into the historical context of pyrrolidine-based compounds, detailing the strategic importance of the tosyl protecting group and the dicarboxylate functionality. A significant focus is placed on the synthetic pathways, offering a plausible and detailed experimental protocol for its preparation, including the synthesis of the requisite precursor, Diethyl pyrrolidine-2,5-dicarboxylate. Furthermore, this guide outlines the known and potential applications of the title compound, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both foundational knowledge and practical insights.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its unique stereochemical and physicochemical properties, which allow it to serve as a versatile scaffold for exploring chemical space in drug discovery.[] The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that can be strategically functionalized to interact with biological targets with high specificity.
The introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrolidine nitrogen serves a dual purpose. Primarily, it acts as a robust protecting group, rendering the nitrogen atom's lone pair of electrons unavailable for undesired reactions, thus allowing for selective modifications at other positions of the ring. Secondly, the electron-withdrawing nature of the tosyl group can influence the reactivity of the pyrrolidine ring itself.
The presence of two diethyl ester groups at the 2 and 5 positions further enhances the synthetic utility of this compound. These ester functionalities can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to a variety of other functional groups, or they can participate in condensation and coupling reactions, providing a gateway to more complex molecular architectures.
This guide will now proceed to detail the synthetic routes toward this compound, its key chemical properties, and its applications in the synthesis of biologically active molecules.
Synthetic Pathways and Mechanistic Considerations
The synthesis of this compound is logically approached in a two-step sequence: first, the construction of the core pyrrolidine-2,5-dicarboxylate ring system, followed by the N-tosylation of the secondary amine.
Synthesis of the Precursor: Diethyl pyrrolidine-2,5-dicarboxylate
A prevalent and efficient method for the construction of substituted pyrrolidine rings is the [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of synthesizing Diethyl pyrrolidine-2,5-dicarboxylate, an azomethine ylide (the 1,3-dipole) can be reacted with an alkene bearing two electron-withdrawing groups, such as a maleate or fumarate derivative (the dipolarophile).[3]
The in-situ generation of the azomethine ylide is often achieved from the reaction of an aldehyde and an amino acid ester.[3] This is followed by the cycloaddition, which can be catalyzed by various Lewis acids or organocatalysts to control the regio- and stereoselectivity of the product.[3]
Plausible Synthetic Workflow for Diethyl pyrrolidine-2,5-dicarboxylate
Caption: N-Tosylation of the pyrrolidine precursor to yield the final product.
Detailed Experimental Protocols
The following protocols are provided as a guide for the laboratory synthesis of this compound. Standard laboratory safety procedures should be followed at all times.
Synthesis of Diethyl Pyridine-2,5-dicarboxylate (Illustrative Precursor Synthesis)
While a specific protocol for Diethyl pyrrolidine-2,5-dicarboxylate is not readily available in the searched literature, the following detailed procedure for a related dicarboxylate provides valuable insight into the esterification process. [4] Materials and Equipment:
-
2,5-Pyridinedicarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Diethyl Ether
-
Hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol, slowly add 100 mL of concentrated sulfuric acid over a period of 1.5 hours.
-
Reflux the resulting brown reaction mixture for 16 hours. [4]3. Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation. Add a 1:1 mixture of benzene/ethanol at 30-minute intervals to maintain the reaction volume. [4]4. After 5 hours of azeotropic distillation, pour the reaction mixture onto 30 L of ice-water.
-
Carefully neutralize the mixture with solid sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow solid. [4]8. Purify the crude product by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.
-
Recrystallize the purified solid from diethyl ether/hexane to yield pale yellow crystals of diethyl pyridine-2,5-dicarboxylate. [4]
General Protocol for N-Tosylation of a Secondary Amine
The following is a general and widely applicable procedure for the N-tosylation of a secondary amine, which can be adapted for the synthesis of this compound from its corresponding precursor. [5] Materials and Equipment:
-
Diethyl pyrrolidine-2,5-dicarboxylate (precursor)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Diethyl pyrrolidine-2,5-dicarboxylate (1 equivalent) in dichloromethane.
-
Add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Physicochemical Properties and Characterization
The successful synthesis of this compound should be confirmed by a suite of analytical techniques.
| Property | Value | Reference |
| CAS Number | 93725-00-9 | [][6] |
| Molecular Formula | C₁₇H₂₃NO₆S | [][6] |
| Molecular Weight | 369.43 g/mol | [][6] |
| SMILES | CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC | [] |
| InChI Key | KMBMBXBOERKSEQ-UHFFFAOYSA-N | [] |
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet and a triplet), the protons on the pyrrolidine ring, and the aromatic protons of the tosyl group, including a singlet for the methyl group on the tosyl ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the carbons of the pyrrolidine ring, and the aromatic carbons of the tosyl group.
-
IR Spectroscopy: Infrared spectroscopy should reveal strong absorption bands corresponding to the carbonyl groups of the esters and the sulfonyl group of the tosyl moiety.
Applications in Synthesis and Drug Discovery
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications. The pyrrolidine-2,5-dione scaffold, which can be derived from this compound, is recognized as a valuable framework in the development of anticonvulsant agents. [] Furthermore, the strategic placement of the tosyl and dicarboxylate functionalities allows for a wide range of synthetic transformations. The ester groups can be selectively hydrolyzed and converted into amides, acids, or alcohols, providing access to a diverse library of pyrrolidine derivatives for screening in drug discovery programs. The tosyl group can be removed under specific reducing conditions to liberate the secondary amine, which can then be further functionalized.
Conclusion
This compound represents a synthetically versatile and strategically important building block for organic chemists and medicinal chemists. Its preparation, while not extensively detailed in the primary literature for this specific molecule, can be reliably achieved through established synthetic methodologies for pyrrolidine ring formation and N-tosylation. The combination of a protected nitrogen atom and two reactive ester functionalities makes this compound an attractive starting material for the synthesis of a wide array of complex molecular targets with potential biological activity. This guide has provided a foundational understanding of its synthesis, properties, and applications, and it is hoped that it will serve as a valuable resource for researchers in the field.
References
-
PrepChem.com. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate. Retrieved from [Link]
-
PubChem. (2026, January 3). 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (2022, October). Formation of the chloride, not the desired tosylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]
Sources
- 1. 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate | C10H17NO4 | CID 11701306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl pyrrolidine-2,5-dicarboxylate | 41994-50-7 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound,(CAS# 93725-00-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
A Comprehensive Technical Guide to Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a chiral heterocyclic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its rigid pyrrolidine core, functionalized with two ester groups and a tosyl-protected nitrogen, offers a unique scaffold for the stereoselective synthesis of complex molecules, including proline analogues and other pharmacologically active agents. This guide provides an in-depth analysis of its synthesis, key chemical transformations, and potential applications in drug discovery, supported by established principles of organic chemistry and analogies to structurally related compounds.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Its five-membered saturated structure provides a rigid framework that can be stereochemically controlled, making it an invaluable component in the design of molecules with specific three-dimensional orientations. The incorporation of a pyrrolidine scaffold can significantly influence the biological activity of a compound by providing a defined spatial arrangement of functional groups for optimal interaction with biological targets.[1]
This compound (Figure 1) emerges as a particularly interesting derivative. The tosyl group (p-toluenesulfonyl) serves as a robust protecting group for the nitrogen atom, rendering it stable to a wide range of reaction conditions while also influencing the reactivity of the pyrrolidine ring. The two diethyl ester functionalities at the C2 and C5 positions provide convenient handles for further chemical modifications, such as homologation, reduction, or amidation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 93725-00-9 | [][3] |
| Molecular Formula | C₁₇H₂₃NO₆S | [][3] |
| Molecular Weight | 369.43 g/mol | [][3] |
| IUPAC Name | diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate | [] |
Synthesis of this compound: A Strategic Approach
While specific literature detailing the synthesis of this compound is not extensively available, a plausible and efficient synthetic route can be devised based on well-established methodologies in heterocyclic chemistry, primarily starting from commercially available chiral precursors like glutamic acid or pyroglutamic acid.
Synthetic Pathway from L-Glutamic Acid
A logical retrosynthetic analysis points towards L-glutamic acid as a suitable chiral starting material. The synthesis would involve a sequence of protection, cyclization, and functional group manipulation.
Caption: Proposed synthetic workflow from L-Glutamic Acid.
Experimental Protocol (Hypothetical):
-
Esterification of L-Glutamic Acid: L-Glutamic acid is first converted to its diethyl ester, Diethyl L-glutamate, by refluxing in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄). This protects the carboxylic acid functionalities.
-
N-Tosylation: The amino group of Diethyl L-glutamate is then protected with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to yield Diethyl N-tosyl-L-glutamate.
-
Intramolecular Cyclization: The key ring-forming step can be achieved through various methods. One approach involves the activation of the γ-carboxylate followed by intramolecular nucleophilic attack by the tosylamide nitrogen. A more direct method would be a Dieckmann-type condensation, although this is less common for this specific transformation. A plausible route involves the reduction of the γ-ester to an aldehyde, followed by reductive amination. However, a more direct cyclization via activation of the γ-carboxylic acid (if the mono-ester is used) or through a double alkylation of a tosylamide with a 1,4-dihaloalkane derivative are also conceivable strategies.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of its functional groups.
Reactions at the Ester Groups
The two diethyl ester groups are prime sites for modification.
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) will yield the corresponding dicarboxylic acid. This can be a crucial step for subsequent modifications or for introducing the molecule into biological systems where the acid form may be more active.
-
Reduction: The esters can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up avenues for synthesizing chiral ligands and other complex molecular architectures.
-
Amidation: Reaction with amines can convert the esters to amides, allowing for the introduction of diverse substituents and the construction of peptide-like structures.
Reactions Involving the Pyrrolidine Ring
The tosyl group significantly influences the reactivity of the pyrrolidine ring.
-
Deprotection: The tosyl group can be removed under specific reductive conditions (e.g., sodium in liquid ammonia, or with magnesium in methanol) to liberate the secondary amine. This is a key step for incorporating the pyrrolidine core into larger molecules.
-
Alkylation at C2 and C5: The protons alpha to the ester groups can be removed by a strong base (e.g., Lithium diisopropylamide, LDA) to form enolates. These enolates can then be alkylated with various electrophiles in an SN2 reaction, allowing for the introduction of substituents at the C2 and C5 positions.[4] The stereochemical outcome of this alkylation is often directed by the existing stereocenters in the molecule.
Caption: Key chemical transformations of the core molecule.
Applications in Drug Discovery and Development
The structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents.
Synthesis of Proline Analogues
Proline and its derivatives are crucial components of peptides and proteins, and they often play critical roles in protein folding and stability.[5] Modified prolines are of great interest in medicinal chemistry for their ability to induce specific conformations in peptides, leading to enhanced biological activity or stability. This compound can serve as a precursor for a variety of substituted prolines through the synthetic handles described above.
As a Chiral Building Block
The inherent chirality of this molecule, derived from natural L-glutamic acid, makes it an excellent chiral building block. It can be used to introduce stereocenters into a target molecule in a controlled manner, which is critical for pharmacological activity, as different enantiomers of a drug can have vastly different biological effects.
Potential in the Development of CNS-Active Agents
The pyrrolidine and pyrrolidinone cores are present in numerous centrally active compounds, including nootropic drugs used to treat cognitive disorders.[5] The functional group array of this compound provides a template for the synthesis of novel compounds with potential activity in the central nervous system.
Conclusion
This compound, while not extensively documented in the scientific literature, represents a promising and versatile chiral building block for organic synthesis and medicinal chemistry. Its synthesis from readily available chiral precursors is feasible through established chemical transformations. The strategic placement of its functional groups allows for a wide range of modifications, enabling the creation of diverse molecular architectures. For researchers and drug development professionals, this compound offers a valuable starting point for the design and synthesis of novel, stereochemically defined molecules with potential therapeutic applications. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds the potential to unlock new avenues in drug discovery.
References
-
Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(10), 2469. [Link]
-
Vitale, P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6285. [Link]
-
PrepChem.com. Synthesis of Diethyl Pyridine-2,5-dicarboxylate. [Link]
-
Escolano, C., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 27(9), 2977. [Link]
-
Escolano, C., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed Central. [Link]
-
Aitken, R. A., et al. (2020). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2020(1), M1117. [Link]
-
Tikhonov, D. A., et al. (2021). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 26(23), 7201. [Link]
-
PubChem. 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate. [Link]
-
Kortet, S. (2020). 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. University of Jyväskylä. [Link]
-
Rigo, B., et al. (1989). Decarboxylation of pyroglutamic acids with P2O5/CH3SO3H : A general synthesis of 5-aryl-2-pyrrolidinones. Tetrahedron Letters, 30(50), 7057-7060. [Link]
-
Suganuma, S., et al. (2017). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. [Link]
-
Pandey, G., & Kumar, A. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules, 25(15), 3352. [Link]
-
Nagarapu, L., et al. (2021). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 11(1), 1-21. [Link]
-
Wang, Q., et al. (2001). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Zhongguo Yao Ke Da Xue Xue Bao, 32(1), 18-20. [Link]
-
LibreTexts Chemistry. 22.7: Alkylation of Enolate Ions. [Link]
-
PubChem. diethyl 1H-pyrrole-2,5-dicarboxylate. [Link]
-
Kolosov, M. A., et al. (2013). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Chemistry of Heterocyclic Compounds, 49(10), 1599-1605. [Link]
-
Moody, C. J., & O'Connell, M. J. (2000). Asymmetric Synthesis of Substituted Prolines from γ-Amino β-Ketoesters. Methyl (2 S ,5 R )-(+)-5-Phenylpyrrolidine-2-carboxylate. The Journal of Organic Chemistry, 65(18), 5857-5861. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound,(CAS# 93725-00-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a C2-Symmetric Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif in a vast array of natural products, pharmaceuticals, and, critically, in the realm of asymmetric catalysis. Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an ideal scaffold for the design of chiral ligands and organocatalysts. Among the various substituted pyrrolidines, those possessing C2-symmetry are of particular importance. This symmetry element can significantly simplify the analysis of catalytic transition states and often leads to higher levels of stereochemical induction in chemical reactions.
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a commercially available, enantiomerically pure compound that serves as an excellent starting material for the synthesis of a diverse range of C2-symmetric chiral ligands. The presence of multiple, readily transformable functional groups—two diethyl esters and a tosyl-protected amine—offers a versatile platform for chemical modification. This guide provides detailed protocols and insights into how this foundational building block can be leveraged to create novel catalytic systems for asymmetric synthesis.
Overview of Synthetic Potential
The true utility of this compound lies in its potential as a chiral scaffold. The following sections will detail the transformation of its functional groups to generate ligands suitable for a variety of asymmetric reactions.
Experimental protocol for reactions involving Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
A Guide for the Synthetic Chemist
Introduction: The Synthetic Potential of a Proline-Derived Building Block
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate (CAS 93725-00-9) is a chiral heterocyclic compound derived from L-proline.[][2] Its structure is characterized by a pyrrolidine ring, a common motif in pharmaceuticals, with several key functional groups that offer a versatile handle for synthetic transformations.[3] The N-tosyl group provides robust protection for the ring nitrogen, rendering it stable to a wide range of reaction conditions while also activating the alpha-protons. The two ethyl ester functionalities at the C2 and C5 positions serve as points for chain extension or conversion to other functional groups.
These features make this compound a valuable intermediate for constructing complex molecules, particularly in the development of novel therapeutic agents where the stereochemistry and rigidity of the pyrrolidine scaffold are desirable. This guide provides detailed protocols and the underlying scientific rationale for three primary classes of reactions involving this substrate: N-Tosyl deprotection, ester group manipulation, and potential C-H functionalization.
I. N-Tosyl Deprotection: Unveiling the Secondary Amine
The removal of the N-tosyl (p-toluenesulfonyl) group is a critical step to liberate the secondary amine, enabling further functionalization such as N-alkylation or acylation. The choice of deprotection method is dictated by the overall stability of the molecule and the desired reaction conditions (e.g., pH, temperature). The electron-withdrawing nature of the tosyl group makes the nitrogen lone pair less available, requiring relatively harsh conditions for cleavage.
Comparative Overview of Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Key Considerations |
| Alkaline Hydrolysis | NaOH, KOH, or Cs₂CO₃ | MeOH/H₂O or THF/MeOH, room temp. to reflux | Cost-effective and common. Risk of simultaneous ester hydrolysis. Cesium carbonate is milder and more effective for sensitive substrates.[4] |
| Reductive Cleavage (SET) | Sodium Naphthalenide (NaC₁₀H₈) | THF, -60 °C to -20 °C | Very powerful and effective for stubborn tosylamides. Requires anhydrous/anaerobic conditions.[5] |
| Strong Acid Hydrolysis | HBr/AcOH or H₂SO₄ | High temperatures | Generally too harsh for this substrate; high risk of ester hydrolysis and decomposition. Not recommended. |
Protocol 1A: Deprotection via Alkaline Hydrolysis with Cesium Carbonate
This method is often preferred for substrates with base-sensitive functional groups (like esters) where saponification is a competing side reaction. Cesium carbonate is more effective than lighter alkali metal carbonates due to the higher solubility of its salts and the increased nucleophilicity of the methanolate formed in situ.[4]
Rationale: The mechanism involves nucleophilic attack of methoxide (generated from methanol and Cs₂CO₃) on the sulfur atom of the sulfonyl group. While the ester groups are also susceptible to nucleophilic attack, the reaction can often be controlled kinetically at ambient temperatures to favor N-detosylation over ester hydrolysis.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (to achieve a 0.1 M concentration), add cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Execution: Stir the resulting suspension vigorously at ambient temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product, Diethyl pyrrolidine-2,5-dicarboxylate, can be purified by silica gel column chromatography.
Protocol 1B: Deprotection via Reductive Cleavage with Sodium Naphthalenide
For sterically hindered or electronically deactivated substrates where hydrolysis fails, reductive cleavage using a single-electron transfer (SET) agent is a powerful alternative.[5]
Rationale: Sodium naphthalenide is a potent reducing agent that transfers an electron to the tosyl group, forming a radical anion. This intermediate rapidly fragments, cleaving the nitrogen-sulfur bond. The resulting amine anion is protonated during aqueous workup. This method avoids harsh basic conditions that could hydrolyze the esters.
Step-by-Step Protocol:
-
Reagent Preparation (under Argon): Prepare a stock solution of sodium naphthalenide (~0.3-0.5 M) by stirring sodium metal (1.1 eq relative to naphthalene) and naphthalene (1.0 eq) in anhydrous THF under an inert atmosphere until a deep green color persists.
-
Reaction Setup (under Argon): Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -60 °C in a dry ice/acetone bath.
-
Execution: Add the sodium naphthalenide solution dropwise via cannula to the substrate solution until the faint green color of the radical anion persists.
-
Quenching: After stirring for 5-10 minutes, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting Diethyl pyrrolidine-2,5-dicarboxylate by silica gel chromatography.
II. Ester Group Manipulations
The two diethyl ester groups are primary sites for modification, allowing for conversion to carboxylic acids, alcohols, or amides.
Protocol 2A: Saponification to the Dicarboxylic Acid
Hydrolysis of the esters to the corresponding dicarboxylic acid is a fundamental transformation, enabling the formation of amide bonds or other carboxylate chemistry.
Rationale: This reaction proceeds via a standard base-catalyzed acyl substitution mechanism (saponification). The use of a water/alcohol co-solvent system ensures miscibility. It is important to note that N-tosyl deprotection can occur under these conditions, and for some substrates, vigorous hydrolysis can lead to decarboxylation.[6] Careful temperature control is advised.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Execution: Add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to reflux (or stir at a lower temperature, e.g., 50 °C, for a more controlled reaction) and monitor by TLC.
-
Workup: After consumption of the starting material, cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield 1-tosylpyrrolidine-2,5-dicarboxylic acid. Recrystallization or chromatography may be necessary.
Protocol 2B: Reduction to the Diol
Reduction of the esters provides the corresponding 1,5-diol, a versatile intermediate for further synthesis, for example, in the preparation of ligands or chiral auxiliaries.
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction must be conducted under strictly anhydrous conditions. The N-tosyl group is typically stable to these conditions.
Step-by-Step Protocol:
-
Reaction Setup (under Argon): To a stirred suspension of LiAlH₄ (2.5-3.0 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Execution: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C and quench by the sequential, slow, and careful addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup: A granular precipitate should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Dry the combined filtrate over Na₂SO₄, concentrate, and purify the resulting diol by silica gel chromatography.
Visualized Workflows and Transformations
General Experimental Workflow
Caption: A generalized workflow for synthetic organic reactions.
Key Chemical Transformations
Caption: Primary reaction pathways for the target compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 533758, N-Tosyl-L-proline. Retrieved January 18, 2026 from [Link].
-
Figueroa, J. S., & Cummins, C. C. (2003). The N-tosyl protecting group: a simple and mild method for the removal of the NIm-tosyl protecting group. Journal of Organic Chemistry, 68(24), 9493–9496. Available at: [Link]
-
Al-subi, T., & Moody, C. J. (2009). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 50(3), 255-257. Available at: [Link]
-
Lewandowska, E., et al. (2000). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 65(20), 6295-6299. Available at: [Link]
-
PrepChem.com. Synthesis of Diethyl Pyridine-2,5-dicarboxylate. Available at: [Link]
-
Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(10), 2467. Available at: [Link]
-
ResearchGate. Deprotection of pyrrolidine 6 a. Available at: [Link]
-
Martínez-Muñoz, V., et al. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 26(9), 2715. Available at: [Link]
-
Abdel-Aziz, A. A.-M., & El-Subbagh, H. I. (2014). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2014(4), M836. Available at: [Link]
-
Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. Available at: [Link]
-
ResearchGate. A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. Available at: [Link]
-
Spino, C., & Vogele, M. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 94, 132276. Available at: [Link]
-
Zhemchugov, V. V., et al. (2018). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 14, 1862-1867. Available at: [Link]
-
Grigor'ev, I. A., et al. (2022). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? Molecules, 27(23), 8206. Available at: [Link]
-
Fun, H.-K., et al. (2001). Diethyl 1-(p-fluorophenyl)-5-oxo-3-(2-thienyl)pyrrolidine-2,2-dicarboxylate. Acta Crystallographica Section C, 57(12), 1441-1442. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139045334. Retrieved January 18, 2026 from [Link].
-
He, L. (2010). Diethyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2,2-dicarboxylate. Acta Crystallographica Section E, 66(11), o3205. Available at: [Link]
Sources
- 2. This compound,(CAS# 93725-00-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. d-nb.info [d-nb.info]
The Versatile Scaffold: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for molecules with high specificity, potency, and favorable pharmacokinetic profiles has driven the exploration of complex, three-dimensional chemical scaffolds. Among these, the pyrrolidine ring system stands out as a privileged motif, frequently incorporated into a wide array of biologically active compounds.[] This guide delves into the applications of a particularly valuable, yet perhaps under-documented, building block: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate . We will explore its synthetic versatility, strategic applications in constructing constrained peptidomimetics and novel heterocyclic frameworks, and provide detailed protocols for its derivatization.
Introduction to a Constrained Scaffolding Solution
This compound (CAS 93725-00-9) is a chiral, non-planar molecule that offers medicinal chemists a rigid scaffold to which various functionalities can be appended in a stereocontrolled manner.[2] The tosyl group serves a dual purpose: it protects the pyrrolidine nitrogen and can also function as a leaving group under certain conditions, enabling further diversification. The two diethyl ester groups provide convenient handles for modification, allowing for the introduction of amide bonds, reduction to alcohols, or hydrolysis to carboxylic acids.
The constrained nature of the pyrrolidine ring is of particular importance in the design of peptidomimetics. By locking a portion of a molecule's backbone into a defined conformation, it is possible to mimic the secondary structures of peptides, such as β-turns, which are often crucial for biological recognition and activity.[3] This conformational restriction can lead to enhanced binding affinity for biological targets, increased metabolic stability, and improved cell permeability.
Core Applications in Medicinal Chemistry
The strategic utility of this compound can be broadly categorized into three key areas:
-
As a Constrained Amino Acid Surrogate: The pyrrolidine-2,5-dicarboxylate core can be viewed as a constrained analogue of glutamic acid. Its rigid structure allows for the precise spatial orientation of substituents, making it an excellent scaffold for probing pharmacophores and designing enzyme inhibitors or receptor modulators.
-
Synthesis of Bicyclic Peptidomimetics: The bifunctional nature of this molecule, with reactive sites at the 2 and 5 positions, makes it an ideal starting material for the construction of more complex, bicyclic structures. These frameworks are of significant interest in the development of novel therapeutics targeting protein-protein interactions.[3]
-
Platform for Diversity-Oriented Synthesis: The orthogonal reactivity of the tosyl group and the ester functionalities allows for a stepwise and controlled diversification of the pyrrolidine core. This makes it a valuable platform for generating libraries of compounds for high-throughput screening.
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound. These are based on established chemical principles and analogous transformations reported in the literature for similar substrates.
Protocol 1: Hydrolysis to the Dicarboxylic Acid
This protocol outlines the saponification of the diethyl ester to the corresponding dicarboxylic acid, a key intermediate for subsequent amide coupling reactions.
Workflow Diagram:
Sources
Application Notes & Protocols: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate as a Versatile Precursor for Bioactive Molecules
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate has emerged as a critical chiral building block for the stereoselective synthesis of complex pyrrolidine derivatives. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols involving this versatile precursor. We will explore the rationale behind its use, detailing its synthesis and subsequent transformation into potent bioactive molecules, including kainoid analogues. The protocols provided herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure reproducibility and successful implementation in a research setting.
Introduction: The Strategic Advantage of the N-Tosylpyrrolidine Scaffold
The pyrrolidine nucleus is a cornerstone in the architecture of many natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] The stereoselective synthesis of substituted pyrrolidines is, therefore, a subject of intense research.[2][3] this compound offers a robust starting point for such syntheses due to several key features:
-
Chiral Integrity: As a derivative of L-proline or glutamic acid, it provides a chiral pool starting material, allowing for the synthesis of enantiomerically pure target molecules.
-
The N-Tosyl Group: The p-toluenesulfonyl (tosyl) group is not merely a protecting group for the pyrrolidine nitrogen.[4] It also serves as an activating group, enhancing the acidity of the α-protons at the C2 and C5 positions, facilitating stereocontrolled alkylation and other C-C bond-forming reactions.[5] Furthermore, it can be removed under specific conditions, allowing for further derivatization of the nitrogen atom.
-
Diester Functionality: The two ethyl ester groups at the C2 and C5 positions provide convenient handles for a variety of chemical transformations, including reduction, amidation, and hydrolysis, enabling the synthesis of a diverse library of compounds.
This guide will focus on the practical application of this precursor, providing detailed protocols for its synthesis and its use in the construction of complex molecular architectures.
Synthesis of this compound
The precursor itself can be synthesized from commercially available starting materials. A common route involves the N-tosylation of diethyl pyrrolidine-2,5-dicarboxylate.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the N-tosylation of diethyl pyrrolidine-2,5-dicarboxylate.
Materials:
-
Diethyl pyrrolidine-2,5-dicarboxylate (1.0 equiv)
-
Tosyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve diethyl pyrrolidine-2,5-dicarboxylate (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) to the solution and stir for 10 minutes.
-
Slowly add tosyl chloride (1.1 equiv) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation:
| Property | Value |
| Molecular Formula | C17H23NO6S[] |
| Molecular Weight | 369.43 g/mol [] |
| Appearance | White to off-white solid |
| Purity (typical) | >95%[] |
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of the target precursor.
Application in Bioactive Molecule Synthesis: The Case of Kainoid Analogues
Kainoids are a class of natural products that act as potent excitatory amino acid receptor agonists, making them valuable tools for neuroscience research and potential therapeutic leads. The stereoselective synthesis of kainoid analogues is a significant challenge, and this compound serves as an excellent starting material for this purpose.[7]
Core Strategy: Stereoselective Alkylation
The key transformation in this synthetic approach is the stereoselective alkylation of the enolate derived from this compound. The bulky N-tosyl group and the existing stereocenters direct the incoming electrophile to the face opposite to the C5 ester group, thus establishing the desired stereochemistry at the C2 position.
Experimental Protocol: Synthesis of a Kainoid Precursor
This protocol describes a general procedure for the stereoselective alkylation of this compound, a key step in the synthesis of kainoid analogues.
Materials:
-
This compound (1.0 equiv)
-
Lithium diisopropylamide (LDA) solution (1.1 equiv), freshly prepared or titrated
-
Allyl bromide (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equiv) dropwise to the reaction mixture. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add allyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkylated product.
Visualization of the Reaction Scheme:
Caption: Stereoselective alkylation for kainoid synthesis.
Further Transformations
The resulting 2-allyl-substituted pyrrolidine can be further elaborated to various kainoid analogues through a series of well-established chemical transformations, including:
-
Lactonization or Cyclization: To form the characteristic bicyclic core of kainoids.
-
Ester Hydrolysis: To yield the corresponding carboxylic acids.
-
Detosylation: To provide the free secondary amine for further functionalization.
Broader Applications and Future Outlook
The utility of this compound extends beyond the synthesis of kainoids. The principles of stereoselective functionalization at the C2 and C5 positions can be applied to the synthesis of a wide range of bioactive molecules, including:
-
Enzyme inhibitors: The pyrrolidine scaffold can be tailored to fit into the active sites of various enzymes.
-
Receptor Ligands: Functionalization of the pyrrolidine ring can lead to potent and selective ligands for various receptors.
-
Peptidomimetics: The rigid pyrrolidine core can be used to mimic peptide turns and loops.
The continued development of new synthetic methodologies will undoubtedly expand the scope of this versatile precursor, solidifying its importance in modern drug discovery and development.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. Available at: [Link]
-
2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. The Journal of Organic Chemistry. Available at: [Link]
-
A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal. Available at: [Link]
-
A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. ResearchGate. Available at: [Link]
-
Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. ResearchGate. Available at: [Link]
-
Tosyl group. Wikipedia. Available at: [Link]
-
Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. National Institutes of Health. Available at: [Link]
-
Synthesis of Kainoids and C4 Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate as a Gateway to Novel Heterocyclic Frameworks
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its three-dimensional structure and the stereochemical possibilities it offers are highly valued in the design of bioactive molecules. Within the vast landscape of pyrrolidine-based building blocks, Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate stands out as a particularly versatile and powerful scaffold for the synthesis of novel and complex heterocyclic systems. The strategic placement of functional groups—a robust N-tosyl protecting group and two reactive ester moieties at the C2 and C5 positions—provides a rich platform for a diverse array of chemical transformations.
The N-tosyl group serves as a stable and reliable protecting group for the pyrrolidine nitrogen, capable of withstanding a wide range of reaction conditions.[3] Crucially, it can be selectively removed under reductive or strongly acidic conditions, allowing for subsequent functionalization of the nitrogen atom at a desired stage of the synthesis. The diethyl ester groups at the C2 and C5 positions are not merely passive substituents; they are reactive handles that can be readily transformed into a variety of other functional groups, paving the way for intramolecular cyclizations and the construction of fused or bridged heterocyclic systems.
This comprehensive guide delves into the synthetic utility of this compound, providing detailed application notes and protocols for its use in the construction of novel heterocycles. We will explore key reaction pathways, explain the mechanistic rationale behind experimental choices, and offer practical insights for researchers, scientists, and drug development professionals seeking to leverage this exceptional building block in their synthetic endeavors.
Core Synthetic Strategies: From Pyrrolidine to Fused Heterocycles
The synthetic potential of this compound is primarily realized through a series of strategic transformations of its ester functionalities, followed by intramolecular cyclization reactions. These strategies often involve reduction of the esters to diols, conversion to other functional groups, and subsequent ring closure to form bicyclic and polycyclic systems.
Reductive Cyclization: A Pathway to Pyrrolizidines and Related Fused Systems
One of the most direct and powerful applications of this compound involves the reduction of the two ester groups to their corresponding diols. This transformation unlocks a cascade of possibilities for intramolecular cyclization, leading to the formation of important heterocyclic cores such as pyrrolizidines.
Caption: Workflow for the synthesis of fused heterocycles via reductive cyclization.
This protocol outlines the reduction of the ester groups and subsequent activation of the resulting hydroxyl groups, setting the stage for an intramolecular cyclization.
Step 1: Reduction of this compound to (1-Tosylpyrrolidine-2,5-diyl)dimethanol
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent at low temperatures to control its reactivity.
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts through a pad of celite and wash thoroughly with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diol. The product can be purified by column chromatography on silica gel.
-
Step 2: Mesylation of (1-Tosylpyrrolidine-2,5-diyl)dimethanol
-
Rationale: Conversion of the hydroxyl groups to good leaving groups, such as mesylates, is essential for the subsequent intramolecular nucleophilic substitution. Methanesulfonyl chloride (MsCl) is a common reagent for this transformation, and a tertiary amine base like triethylamine (Et₃N) is used to neutralize the HCl byproduct.
-
Procedure:
-
Dissolve the diol from the previous step (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Add triethylamine (2.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (2.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dimesylate.
-
The resulting dimesylate is a versatile intermediate that can undergo intramolecular cyclization upon treatment with a suitable base to yield a pyrrolizidine derivative. The N-tosyl group can then be removed if desired.
Intramolecular Condensation Reactions: Building Bicyclic Systems with Carbonyl Functionality
The ester groups of this compound can also serve as precursors for carbonyl compounds that can undergo intramolecular condensation reactions, such as the Dieckmann or aldol-type condensations, to form new rings.
Caption: Workflow for intramolecular condensation to form bicyclic heterocycles.
While a direct Dieckmann condensation on the starting material is not feasible, modification of the pyrrolidine ring at the C3 and C4 positions to introduce appropriate carbonyl-containing side chains can set the stage for such a cyclization.
-
Functionalization of the Pyrrolidine Ring: This would involve reactions such as alkylation of the enolates derived from the starting diester to introduce side chains bearing ester or ketone functionalities.
-
Intramolecular Dieckmann Condensation: Treatment of the appropriately substituted dicarbonyl compound with a strong base (e.g., sodium ethoxide) would induce an intramolecular cyclization to form a new six-membered ring fused to the pyrrolidine core, resulting in a pyrrolo[1,2-a]azepine derivative.[4][5]
Pictet-Spengler Reaction: A Gateway to Complex Polycyclic Alkaloid-like Structures
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures.[6] By strategically modifying the ester groups of this compound into aminoethyl side chains, this reaction can be employed to construct intricate polycyclic systems.
Caption: Workflow for the synthesis of polycyclic heterocycles via the Pictet-Spengler reaction.
-
Conversion of Esters to Aminoethyl Groups: This multi-step transformation would involve:
-
Reduction of the esters to diols.
-
Conversion of the diols to dihalides or dimesylates.
-
Displacement with a nitrogen nucleophile (e.g., azide followed by reduction, or a protected amine).
-
-
Pictet-Spengler Reaction: The resulting bis(aminoethyl)pyrrolidine derivative can then be reacted with an aldehyde or ketone in the presence of a protic or Lewis acid to initiate the intramolecular electrophilic substitution, leading to the formation of a new six-membered ring fused to the pyrrolidine.
Data Presentation
| Reaction Type | Starting Material | Key Reagents | Product Class | Potential Applications |
| Reductive Cyclization | This compound | 1. LiAlH₄2. MsCl, Et₃N | Pyrrolizidine derivatives | Alkaloid synthesis, medicinal chemistry |
| Intramolecular Condensation | C3/C4-functionalized pyrrolidine dicarboxylate | Strong base (e.g., NaOEt) | Fused bicyclic ketones/esters | Scaffolds for drug discovery |
| Pictet-Spengler Reaction | Bis(aminoethyl)pyrrolidine derivative | Aldehyde/ketone, Acid catalyst | Polycyclic amines | Natural product synthesis, CNS drug candidates |
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel and complex heterocyclic compounds. Its strategically positioned functional groups allow for a wide range of chemical transformations, providing access to diverse molecular architectures of significant interest in medicinal chemistry and drug discovery. The protocols and strategies outlined in this guide serve as a starting point for researchers to explore the full potential of this remarkable scaffold.
Future research in this area could focus on the development of stereoselective transformations of the C2 and C5 substituents, leveraging the inherent chirality of the pyrrolidine ring to control the stereochemistry of the newly formed rings. Furthermore, the exploration of tandem reactions that combine multiple transformations in a single pot would enhance the efficiency and elegance of synthetic routes starting from this versatile precursor. The continued investigation of the synthetic applications of this compound is poised to yield a wealth of new heterocyclic compounds with promising biological activities.
References
-
Ordóñez, M., et al. (2022). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 27(9), 2875. [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent advances in the synthesis of pyrrolidines. Tetrahedron: Asymmetry, 18(11), 1295-1320.
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4948.
-
PubChem. 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate. [Link]
- Sandoval, C., et al. (2018). Two-Step Synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazinones from Ketones and Piperazin-2-ones. Organic Letters, 20(5), 1252–1255.
-
Khan Academy. Intramolecular aldol condensation. [Link]
-
Chemistry LibreTexts. 23.6: Intramolecular Aldol Reactions. [Link]
-
Chemistry Steps. Intramolecular Aldol Reactions. [Link]
-
Encyclopedia.pub. Dihydropyrrolo[1,2-a]Pyrazinones. [Link]
-
MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. [Link]
-
ResearchGate. A) Synthesis of polycyclic pyrrolidine derivatives via intramolecular Pictet‐Spengler reaction. [Link]
-
National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Semantic Scholar. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]
-
National Center for Biotechnology Information. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]
-
MDPI. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. [Link]
-
MDPI. Diethyl pyrrole-2,5-dicarboxylate. [Link]
-
ResearchGate. Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. [Link]
-
National Center for Biotechnology Information. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. [Link]
-
Wikipedia. Tosyl group. [Link]
-
MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
NC State University Libraries. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Functionalization of the Pyrrolidine Ring of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Abstract: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a versatile, synthetically valuable scaffold. The electron-withdrawing nature of the N-tosyl group and the two ester functionalities at the C2 and C5 positions provides a powerful platform for introducing molecular complexity. This guide details key protocols for the selective functionalization at the α-carbon positions, modification of the ester groups, and N-detosylation, thereby enabling access to a diverse library of substituted pyrrolidine derivatives for applications in medicinal chemistry and materials science. We provide not only step-by-step methodologies but also the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Potential of a Privileged Scaffold
The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and catalysts.[1] Its stereochemically rich, five-membered saturated structure makes it an ideal building block in drug discovery. This compound serves as an excellent starting point for creating substituted pyrrolidines. Its key structural features for functionalization are:
-
Activated α-Protons: The N-tosyl group, a potent electron-withdrawing group, significantly increases the acidity of the protons at the C2 and C5 positions. This acidification is analogous to that seen in classic substrates like diethyl malonate, making these positions ripe for deprotonation and subsequent electrophilic attack.[2]
-
Modifiable Ester Groups: The two diethyl ester groups can be readily transformed through hydrolysis, reduction, or amidation, providing access to diacids, diols, and diamides, respectively.
-
Labile N-Protecting Group: The tosyl group, while crucial for activating the α-positions, can be removed under specific reductive conditions to yield a free secondary amine, which can then be subjected to a host of N-functionalization reactions.
This document outlines validated protocols for exploiting these reactive sites to generate novel, functionalized pyrrolidine derivatives.
Core Strategy: Functionalization at the C2 and C5 Positions via Enolate Alkylation
The primary pathway for introducing substituents onto the pyrrolidine ring of this substrate is through the alkylation of its enolate form. The process is a powerful C-C bond-forming reaction, governed by the principles of SN2 reactions.[2]
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is required to completely deprotonate the α-carbon without competing in a nucleophilic attack on the ester carbonyls. Lithium diisopropylamide (LDA) is an ideal choice due to its strength and steric bulk. Sodium hydride (NaH) is an effective, though slower, alternative.
-
Solvent & Temperature: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) are essential to solvate the lithium counterion of the enolate and to prevent quenching the base and the enolate. Reactions are initiated at low temperatures (-78 °C) to control the rate of deprotonation, minimize side reactions, and enhance stereoselectivity, before being allowed to warm.
-
Electrophile: The reaction proceeds via an SN2 mechanism, meaning the electrophile (an alkyl halide, R-X) should be unhindered.[2] Primary, allylic, and benzylic halides are excellent substrates. Secondary halides react sluggishly, and tertiary halides will primarily lead to elimination products.
Workflow for C2/C5 Alkylation
Caption: General workflow for the alkylation of the pyrrolidine scaffold.
Protocol 2.1: Mono-Alkylation at the C2 Position
Objective: To introduce a single alkyl substituent at either the C2 or C5 position.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Alkyl Halide (e.g., Benzyl bromide, Iodomethane) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (e.g., 3.69 g, 10.0 mmol). Dissolve in anhydrous THF (50 mL).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (5.5 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may turn a pale yellow color. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (12.0 mmol, 1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (16 hours).
-
Quenching & Workup: Cool the flask to 0 °C in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL). Transfer the mixture to a separatory funnel, add water (30 mL) and extract with EtOAc (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure mono-alkylated product.
Self-Validation: Monitor reaction progress by TLC. The product spot should be less polar than the starting material. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Table 1: Representative Alkylation Reactions
| Entry | Electrophile (R-X) | Base (eq) | Product Structure (at C2) | Typical Yield |
| 1 | CH₃I | LDA (1.1) | -CH₃ | ~85-95% |
| 2 | CH₂=CHCH₂Br | LDA (1.1) | -CH₂CH=CH₂ (Allyl) | ~80-90% |
| 3 | C₆H₅CH₂Br | LDA (1.1) | -CH₂C₆H₅ (Benzyl) | ~90-98% |
| 4 | CH₃(CH₂)₃I | LDA (1.1) | -(CH₂)₃CH₃ (n-Butyl) | ~75-85% |
Note: Yields are estimates based on analogous malonic ester alkylations and may vary.[2]
Modifying the Ester Groups: Gateway to New Functionalities
The diethyl ester groups at C2 and C5 are versatile handles for further synthetic transformations.
Protocol 3.1: Complete Hydrolysis to the Dicarboxylic Acid
Principle: Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) cleaves the ester bonds. Subsequent acidification protonates the resulting carboxylate salts to yield the dicarboxylic acid. LiOH is often preferred as it can minimize epimerization at the α-carbons.
Materials:
-
C2-functionalized this compound (1.0 eq)
-
Tetrahydrofuran (THF) / Methanol (MeOH) / Water solvent mixture
-
Lithium hydroxide monohydrate (LiOH·H₂O) (5.0 eq)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the starting ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH·H₂O (5.0 eq) and stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the dicarboxylic acid, which can often be used without further purification.
Protocol 3.2: Reduction to the Diol
Principle: A powerful hydride-based reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce both ester groups to their corresponding primary alcohols. This reaction must be performed under strictly anhydrous conditions.
Materials:
-
C2-functionalized this compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) (4.0 eq)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
Procedure:
-
Setup: Suspend LiAlH₄ (4.0 eq) in anhydrous THF in a flame-dried flask under argon at 0 °C.
-
Addition: Slowly add a solution of the starting diester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Filtration & Concentration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc.
-
Combine the filtrates and concentrate under reduced pressure. Purify the resulting diol by column chromatography if necessary.
N-Detosylation: Unveiling the Pyrrolidine Nitrogen
Removal of the N-tosyl group is a critical step for subsequent N-alkylation, N-acylation, or other modifications at the nitrogen atom. Reductive cleavage using magnesium in methanol is a common and effective method.
Mechanism of Reductive N-Detosylation
Caption: Simplified mechanism of Mg/MeOH-mediated N-detosylation.
Protocol 4.1: N-Detosylation with Magnesium and Methanol
Procedure:
-
To a solution of the N-tosyl pyrrolidine derivative (1.0 eq) in anhydrous methanol (MeOH), add magnesium turnings (10 eq).
-
Sonicate the mixture in an ultrasound bath at room temperature. The reaction will become exothermic. If necessary, cool the flask with a water bath to maintain a temperature below 50 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Filter the reaction mixture through Celite® to remove excess magnesium and magnesium salts. Wash the filter cake with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or by an acid-base extraction to isolate the free amine.
References
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.MDPI.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.National Institutes of Health (NIH).
- Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition.ACS Publications.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.ACS Publications.
- Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate.MDPI.
- Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates.MDPI.
- 22.7: Alkylation of Enolate Ions.Chemistry LibreTexts.
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.Beilstein Journal of Organic Chemistry.
- CAS 93725-00-9 this compound.BOC Sciences.
- (PDF) Synthesis and Spectral Study of N,N-diethyl-2-methyl-1- tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds.ResearchGate.
Sources
Application Notes & Protocols: Reactivity of Diethyl 1-Tosylpyrrolidine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Scaffolding
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a highly functionalized and synthetically versatile chiral building block. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural products.[1] This specific derivative offers several strategic advantages for complex molecule synthesis. The N-tosyl group serves as a robust protecting group that also activates the molecule for certain transformations, while the two diethyl ester functionalities at the stereogenic C2 and C5 positions provide key handles for a variety of nucleophilic and electrophilic reactions.
This guide provides an in-depth analysis of the reactivity of this compound, detailing the mechanistic principles and providing field-proven protocols for its transformation into diverse, high-value intermediates.
Section 1: Reactions at Electrophilic Centers: Engaging Nucleophiles
The primary electrophilic sites on this compound are the carbonyl carbons of the two ester groups and the sulfur atom of the sulfonyl group. This allows for a range of transformations using common nucleophilic reagents.
Reduction of Ester Groups to Diols
A foundational transformation is the reduction of the ester groups to primary alcohols, yielding a chiral 2,5-disubstituted pyrrolidinyl diol. This is most effectively achieved with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄).[2] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. This occurs twice for each ester group, with an aldehyde intermediate that is immediately reduced further.[3][4]
Caption: LiAlH4 reduction of esters proceeds via two hydride additions.
Protocol 1.1: Synthesis of (1-Tosylpyrrolidine-2,5-diyl)dimethanol
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (≥ 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Deionized Water
-
15% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagent Preparation: Suspend LiAlH₄ (2.5 eq) in anhydrous THF (approx. 10 mL per gram of LiAlH₄). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 5 mL per gram). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is fully consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:
-
'X' mL of deionized water (where X = grams of LiAlH₄ used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of deionized water.
-
-
Workup: Allow the resulting slurry to stir at room temperature for 1 hour until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with Et₂O or Ethyl Acetate.
-
Isolation: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude diol, which can be purified by column chromatography if necessary.
Saponification to Dicarboxylic Acid
The ester groups can be hydrolyzed to the corresponding dicarboxylic acid under basic conditions, a process known as saponification. This reaction is typically performed with an alkali metal hydroxide in an aqueous-alcoholic solvent mixture. The resulting dicarboxylate salt is then protonated in an acidic workup to yield the free dicarboxylic acid.[5] This product is a valuable intermediate for peptide synthesis or further functionalization.
Protocol 1.2: Synthesis of 1-Tosylpyrrolidine-2,5-dicarboxylic Acid
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.5 - 3.0 eq)
-
Tetrahydrofuran (THF) / Water or Ethanol / Water mixture
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate or Dichloromethane
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF/water.
-
Base Addition: Add LiOH (2.5 eq) to the solution and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl.
-
A precipitate of the dicarboxylic acid may form.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the dicarboxylic acid, which can often be used without further purification or recrystallized.
N-Detosylation: Releasing the Secondary Amine
The tosyl group is a stable protecting group but can be removed under specific conditions to liberate the secondary amine. While many methods exist, nucleophilic reagents can be employed for this purpose under mild conditions. One effective method uses sodium azide in a polar aprotic solvent like DMF, which proceeds via nucleophilic attack on the sulfur atom.[6] Reductive methods using reagents like magnesium in methanol or sodium naphthalenide are also common.
Caption: Nucleophilic attack by azide on the sulfonyl group cleaves the N-S bond.
Protocol 1.3: N-Detosylation with Sodium Azide
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2-1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
Procedure:
-
Reaction: In a round-bottom flask, dissolve the N-tosyl pyrrolidine (1.0 eq) in anhydrous DMF (approx. 4 mL per mmol of substrate).
-
Reagent Addition: Add sodium azide (1.2 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction may take 4-24 hours. Gentle heating (50-60 °C) can accelerate the process if necessary.
-
Workup:
-
Once complete, remove the DMF under high vacuum.
-
Suspend the crude residue in CH₂Cl₂ and water.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x volume).
-
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, diethyl pyrrolidine-2,5-dicarboxylate, can be purified by silica gel chromatography.
Section 2: Reactions at Nucleophilic Centers: Engaging Electrophiles
To react with electrophiles, a nucleophilic center must first be generated on the pyrrolidine scaffold. The most accessible route is the deprotonation of the α-hydrogens at the C2 and C5 positions, which are acidified by the adjacent ester carbonyl groups (pKa ≈ 25).[7] This requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a lithium enolate.[8]
Diastereoselective Alkylation via Enolate Formation
The formation of an enolate creates a planar, nucleophilic species. When an electrophile, such as an alkyl halide, is introduced, it will react in an S_N2 fashion.[9] Crucially, the pre-existing stereocenters on the pyrrolidine ring will direct the approach of the electrophile, leading to a diastereoselective reaction. The bulky N-tosyl group and the substituent at the opposite chiral center will sterically hinder one face of the enolate, favoring attack from the less hindered face.
Caption: Workflow for the alkylation of the N-tosyl diester via an enolate.
Protocol 2.1: Representative C2-Alkylation with an Alkyl Halide
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq), titrated solution in hexanes
-
Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
LDA Preparation: Under an inert atmosphere, add diisopropylamine (1.1 eq) to anhydrous THF (approx. 5 mL per mmol) in a flame-dried flask. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate the LDA solution.
-
Enolate Formation: Dissolve the N-tosyl diester (1.0 eq) in anhydrous THF and cool to -78 °C in a separate flask. Add the substrate solution dropwise via cannula to the pre-formed LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3 x volume).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio and purified by column chromatography.
Data on Representative Alkylation Reactions
While specific data for this compound is not extensively published, the following table provides expected outcomes for alkylation reactions based on analogous systems. Diastereoselectivity is highly dependent on the substrate stereochemistry (cis vs. trans), the electrophile, and reaction conditions.
| Electrophile (R-X) | Expected Yield | Expected Diastereomeric Ratio (d.r.) | Notes |
| Methyl Iodide (CH₃-I) | Good to Excellent | Moderate to Good | Small electrophiles may exhibit lower selectivity. |
| Benzyl Bromide (Bn-Br) | Excellent | Good to Excellent | Bulky electrophiles generally lead to higher diastereoselectivity. |
| Allyl Bromide | Good | Moderate to Good | Useful for introducing a handle for further transformations (e.g., metathesis). |
Yields and d.r. are estimates based on general principles of enolate alkylation and may vary.[9][10]
Section 3: Synthetic Utility and Conclusion
The reactions outlined in this guide transform a single chiral precursor into a diverse array of valuable synthetic intermediates.
-
Diols are precursors to cyclic ethers, lactones, and can be used in the synthesis of chiral ligands.
-
Diacids are ideal for constructing peptidomimetics and complex macrocycles.
-
Alkylated Pyrrolidines introduce new carbon-carbon bonds with stereochemical control, providing a direct route to highly substituted, drug-like scaffolds.[11][12]
-
Deprotected Pyrrolidines are ready for N-functionalization, enabling the synthesis of compound libraries for drug discovery screening.
By understanding and applying these fundamental transformations, researchers can effectively leverage this compound as a powerful tool in the design and execution of complex synthetic strategies.
References
-
Wolfe, J. P., et al. (n.d.). Synthesis of 2,5-disubstituted pyrrolidines using Pd-catalyzed aminoarylation reactions. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Company, R. S. C. (n.d.). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
(n.d.). Synthesis of 2,5-disubstituted pyrrolidines. ResearchGate. Retrieved January 18, 2026, from [Link]
-
D’Andrea, A., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 14(4), 785. [Link]
-
(n.d.). III Enolate Chemistry. University of Liverpool. Retrieved January 18, 2026, from [Link]
-
Bagan, A., et al. (2023). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 28(11), 4386. [Link]
-
(n.d.). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Rao, K. V., & Santosh, K. C. (2006). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Synthesis, 2006(16), 2691-2693. [Link]
-
Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]
-
Ashenhurst, J. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved January 18, 2026, from [Link]
-
(n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Retrieved January 18, 2026, from [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
(n.d.). Organolithium Reagents. Myers Group, Harvard University. Retrieved January 18, 2026, from [Link]
-
(2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
(n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. Retrieved January 18, 2026, from [Link]
-
Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(10), 2489. [Link]
-
(n.d.). 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate. PubChem. Retrieved January 18, 2026, from [Link]
-
Nájera, C., & Sansano, J. M. (2013). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 15(22), 5850–5853. [Link]
-
Ashenhurst, J. (2022). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Tutor. (2019). Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. Retrieved January 18, 2026, from [Link]
-
The Organic Chemistry Tutor. (2019). formation of enolates from esters and other acid derivatives. YouTube. Retrieved January 18, 2026, from [Link]
-
Ashenhurst, J. (2023). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. Retrieved January 18, 2026, from [Link]
-
Filarowski, A., et al. (2003). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Journal of Fluorine Chemistry, 122(2), 141-145. [Link]
-
(2022). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Kolosov, M. A., et al. (2013). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. ResearchGate. Retrieved January 18, 2026, from [Link]
-
G. A. Kraus, et al. (2007). Diethyl pyrrole-2,5-dicarboxylate. MDPI. Retrieved January 18, 2026, from [Link]
-
(n.d.). Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate. PubChemLite. Retrieved January 18, 2026, from [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. d-nb.info [d-nb.info]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic route. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common challenges, ensuring a successful and efficient synthesis.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of side products. This guide will focus on the common two-step approach starting from diethyl adipate.
Synthesis Overview
The overall synthetic pathway is illustrated below. It involves the bromination of diethyl adipate to yield diethyl 2,5-dibromoadipate, followed by a cyclization reaction with p-toluenesulfonamide (tosylamide).
Caption: General two-step synthesis of this compound.
Part 1: FAQs and Troubleshooting for Step 1: Bromination of Diethyl Adipate
This initial step involves the α-bromination of an ester, a reaction that can be prone to several side reactions if not properly controlled.
Question 1: My reaction yields a mixture of mono-brominated and unreacted starting material, with very little of the desired di-brominated product. What's going wrong?
Answer: This is a common issue and typically points to insufficient brominating agent or non-optimal reaction conditions. The formation of the mono-brominated product is the first step, and driving the reaction to completion to form the di-brominated product requires careful control.
Causality & Troubleshooting:
-
Stoichiometry of Bromine: Ensure you are using at least two equivalents of bromine (Br₂) per equivalent of diethyl adipate. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.
-
Catalyst: The use of a catalyst like phosphorus tribromide (PBr₃) is crucial for the α-bromination of esters. Ensure the catalyst is fresh and added in the correct amount (catalytic amounts are sufficient).
-
Reaction Temperature: The reaction temperature needs to be high enough to initiate the reaction but not so high as to cause decomposition or excessive side reactions. A gradual increase in temperature is often beneficial.
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Question 2: I'm observing the formation of a significant amount of a dark-colored, viscous material in my reaction mixture. What is this and how can I avoid it?
Answer: The formation of dark, tarry substances is often due to over-bromination and subsequent decomposition reactions.[1]
Causality & Troubleshooting:
-
Localized High Concentrations of Bromine: Add the bromine dropwise to the reaction mixture with vigorous stirring. This prevents localized areas of high bromine concentration which can lead to multiple brominations on the same molecule.
-
Temperature Control: Overheating can significantly accelerate decomposition pathways. Maintain a steady reaction temperature and ensure efficient cooling is available to manage the exothermic nature of the bromination reaction.[1]
-
Light Exposure: Radical bromination can be initiated by light, leading to undesired side reactions. It's good practice to conduct the reaction in a flask protected from direct light (e.g., by wrapping it in aluminum foil).
Question 3: My product analysis shows the presence of an unsaturated ester. How is this being formed?
Answer: The formation of an unsaturated ester is likely due to an elimination reaction (dehydrobromination) of the brominated intermediate or product. This is often promoted by the presence of a base or elevated temperatures.
Troubleshooting Workflow for Elimination Byproduct:
Caption: Troubleshooting steps to minimize elimination byproducts.
-
Avoid Basic Conditions: Ensure that your glassware is clean and free of any basic residues. During the workup, a neutral or slightly acidic wash can help to remove any bases that might have been inadvertently introduced.
-
Temperature Control: As mentioned, higher temperatures can favor elimination reactions. Running the reaction at the lowest effective temperature can help to minimize this side product.
Part 2: FAQs and Troubleshooting for Step 2: Cyclization with Tosylamide
The second step is a nucleophilic substitution reaction where the nitrogen of tosylamide displaces the two bromide atoms to form the pyrrolidine ring.
Question 1: The yield of my desired pyrrolidine product is low, and I have a significant amount of a high molecular weight, polymeric material. What is happening?
Answer: The formation of polymeric material suggests that intermolecular reactions are competing with the desired intramolecular cyclization. This is a common challenge in cyclization reactions.
Causality & Troubleshooting:
-
High Concentration: Running the reaction at high concentrations favors intermolecular reactions (polymerization). The principle of high dilution is key here. By performing the reaction at a lower concentration, you increase the probability of the two ends of the same molecule finding each other for the intramolecular cyclization.
-
Slow Addition: A slow, controlled addition of the diethyl 2,5-dibromoadipate to a solution of tosylamide and base can help to maintain a low concentration of the electrophile, further favoring the intramolecular reaction.
Question 2: I am isolating a significant amount of a mono-N-alkylated, open-chain product. How can I promote the second cyclization step?
Answer: The formation of the mono-alkylated intermediate is the first step of the cyclization. If the second intramolecular nucleophilic substitution is slow, this intermediate can accumulate.
Causality & Troubleshooting:
-
Base Strength and Stoichiometry: A sufficiently strong base is required to deprotonate the tosylamide, making it a better nucleophile. Ensure you are using at least two equivalents of a suitable base (e.g., potassium carbonate, sodium hydride). The pKa of tosylamide is around 10, so a base that can effectively deprotonate it is necessary.
-
Reaction Temperature and Time: The second cyclization step may require more forcing conditions. Increasing the reaction temperature or extending the reaction time can help to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the mono-alkylated intermediate.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred for this type of reaction as it can help to solvate the ions and accelerate the nucleophilic substitution.[2]
Question 3: My product is contaminated with an elimination byproduct, diethyl 2,5-dienesuccinate. How can I prevent this?
Answer: Similar to the bromination step, elimination can compete with the desired substitution reaction, especially with a sterically hindered or weak nucleophile.
Troubleshooting Elimination in Cyclization:
| Parameter | Recommendation to Minimize Elimination | Rationale |
| Base | Use a non-nucleophilic, moderately strong base (e.g., K₂CO₃). | Strong, sterically hindered bases (e.g., t-BuOK) can favor elimination. |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate. | Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. |
| Leaving Group | While bromide is a good leaving group, consider if a less reactive leaving group (e.g., chloride) could be used if elimination is a major issue. | A better leaving group can sometimes increase the rate of elimination. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,5-dibromoadipate
-
To a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, add diethyl adipate (1.0 eq).
-
Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.05 eq).
-
Heat the mixture to 80-90 °C with stirring.
-
Slowly add bromine (2.1 eq) dropwise from the dropping funnel. Maintain the temperature below 100 °C. The red color of bromine should disappear as it is consumed.
-
After the addition is complete, continue to stir the mixture at 90-100 °C for 2-4 hours, or until GC-MS analysis indicates the consumption of the starting material and mono-brominated intermediate.
-
Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).
-
Add p-toluenesulfonamide (1.0 eq) and potassium carbonate (2.2 eq).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
In a separate flask, dissolve diethyl 2,5-dibromoadipate (1.0 eq) in a small amount of anhydrous DMF.
-
Using a syringe pump, add the solution of diethyl 2,5-dibromoadipate to the reaction mixture over a period of 4-6 hours.
-
After the addition is complete, continue to stir the reaction at 80-90 °C for another 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
- BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- Google Patents. (1966). Brominating higher fatty acids and esters.
Sources
Technical Support Center: Optimizing the Synthesis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Welcome to the technical support center dedicated to the synthesis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and maximize your synthetic efficiency.
The formation of the N-tosylpyrrolidine ring system is typically achieved via a bimolecular nucleophilic substitution (S_N2) cyclization. This process involves the reaction of a tosylamide anion with a suitable 1,4-dielectrophile, such as diethyl 2,5-dihaloadipate. While straightforward in principle, the reaction is sensitive to a variety of parameters that can significantly impact yield and purity.
Section 1: Reaction Overview and Mechanism
The core transformation is the double N-alkylation of p-toluenesulfonamide with a diethyl 2,5-dihaloadipate. The reaction proceeds in two main stages:
-
Deprotonation: A suitable base abstracts the acidic proton from the p-toluenesulfonamide (pKa ≈ 10), generating a potent nucleophile, the tosylamide anion.
-
Cyclization: The tosylamide anion engages in two sequential S_N2 reactions with the electrophilic carbons of the adipate derivative, displacing the halide leaving groups to form the five-membered pyrrolidine ring.
Technical Support Center: Recrystallization of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Welcome to the technical support center for the purification of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. As a key intermediate in various synthetic pathways, achieving high purity is critical. This document provides not just procedural steps, but the underlying chemical principles to empower you to optimize your purification process.
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses the most common challenges encountered during the recrystallization of this compound. Each issue is presented in a question-and-answer format, providing a step-by-step protocol for resolution.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals.
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil, not crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common problem in recrystallization and typically occurs when the solute is highly impure or when the melting point of the solute is lower than the boiling point of the solvent.[1][2] The high concentration of impurities can depress the melting point of the mixture, leading to the separation of a liquid phase.
-
High Impurity Load: A significant amount of impurities can lower the melting point of the crude product, causing it to separate as a liquid.
-
Inappropriate Solvent Choice: The solvent may be too nonpolar, causing the compound to be too soluble even at lower temperatures.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over the slower process of crystal lattice formation.[3]
-
Re-dissolve the Oil: Gently heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to the solution. This can help to keep impurities dissolved during the cooling process.[4]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to ambient temperature can promote slow crystal growth.[5]
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[1][6]
-
Consider a Different Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. Given the structure of this compound, with its polar tosyl group and less polar ester and pyrrolidine components, a solvent of intermediate polarity or a mixture of a polar and a nonpolar solvent is a good starting point.
Issue 2: Poor or No Crystal Formation Upon Cooling.
Question: My this compound has completely dissolved in the hot solvent, but after cooling, I'm getting very few or no crystals. What should I do?
Answer: This is a classic sign of using too much solvent, resulting in a solution that is not supersaturated upon cooling.[1][7] For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature.
-
Excess Solvent: The most common reason for poor yield is the use of an excessive amount of solvent to dissolve the crude product.[4][7]
-
Supersaturation Not Reached: The solution is not sufficiently concentrated for the solute to come out of solution upon cooling.[1][6]
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. A rotary evaporator can be used for this, or you can carefully boil off the solvent in a fume hood.[1] Be cautious not to evaporate too much solvent, as this can cause the compound to precipitate out with impurities.
-
Induce Crystallization: Once the volume is reduced, allow the solution to cool slowly. If crystals do not appear, use the inducement techniques mentioned previously (scratching the flask or adding a seed crystal).[1][6][8]
-
Cool to Lower Temperatures: If crystals have formed at room temperature, placing the flask in an ice-water bath can further decrease the solubility of the compound and increase the yield.[3]
-
Re-evaluate Solvent Choice: If the compound is still highly soluble even after significant solvent reduction, the chosen solvent is likely not suitable. A solvent in which the compound has lower solubility at room temperature should be selected.
Issue 3: The Recrystallized Product is Still Impure.
Question: I have successfully recrystallized my this compound, but my analytical data (e.g., melting point, NMR) shows that it is still impure. How can I improve the purity?
Answer: Impurities can be carried along with the desired product for several reasons, including rapid crystallization, the presence of insoluble impurities, or the co-crystallization of impurities with similar solubility profiles.
-
Rapid Precipitation: If the solution is cooled too quickly, impurities can become trapped in the rapidly forming crystal lattice.[3][4]
-
Insoluble Impurities: Solid impurities that are insoluble in the hot solvent may have been carried over.
-
Co-crystallization: An impurity with a similar structure and solubility to the target compound may crystallize along with it.
-
Hot Filtration: If you observed any insoluble material in the hot solution, a hot filtration step is necessary. Dissolve the crude material in the minimum amount of hot solvent and quickly filter it through a pre-heated funnel with fluted filter paper to remove insoluble impurities.[2][5]
-
Slow Down Crystallization: Ensure the cooling process is slow and undisturbed to allow for the formation of a pure crystal lattice.[3][5]
-
Second Recrystallization: A second recrystallization of the purified material can often significantly improve purity.
-
Solvent System Optimization: Consider a different solvent system. Sometimes, an impurity that is soluble in one solvent will be insoluble in another. Experimenting with different solvents or mixed solvent systems can be effective.
Frequently Asked Questions (FAQs)
This section provides answers to common questions that arise when developing a recrystallization protocol for this compound.
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[5] While a specific, universally "best" solvent is not documented in the literature for this exact compound, a logical starting point can be deduced from its structure. This compound possesses both polar (tosyl group, ester carbonyls) and nonpolar (aromatic ring, ethyl groups, pyrrolidine ring) features. Therefore, solvents of intermediate polarity such as ethyl acetate or isopropyl alcohol, or a mixed solvent system like ethanol/water or toluene/hexane, are good candidates to investigate. A systematic solvent screening is the most reliable method to determine the optimal solvent.[9][10]
Q2: How do I perform a solvent screening for recrystallization?
A2: A small-scale solvent screening can be performed as follows:
-
Place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.[10]
-
Heat the test tubes that show poor solubility at room temperature. The ideal solvent will fully dissolve the compound at its boiling point.[5]
-
Allow the solutions that dissolved the compound at a high temperature to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
Q3: How much solvent should I use for the recrystallization?
A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[5][7] This will ensure that the solution is saturated, and you will achieve a good recovery of your purified compound upon cooling. It is best to start with a small amount of solvent and add more in small portions until the solid is fully dissolved at the boiling point of the solvent.
Q4: My recrystallization is complete. How do I properly dry the crystals?
A4: After filtering the crystals, they should be washed with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7] The crystals should then be dried thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, followed by drying in a desiccator under vacuum. The absence of solvent can be confirmed by a stable weight and by analytical techniques such as ¹H NMR.
Data Presentation & Experimental Protocols
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethyl Acetate | 77.1 | 4.4 | Good starting point due to intermediate polarity. |
| Isopropyl Alcohol | 82.6 | 3.9 | A protic solvent that may interact differently with the solute. |
| Ethanol | 78.4 | 4.3 | Often used in combination with water as an anti-solvent. |
| Toluene | 110.6 | 2.4 | A nonpolar solvent, potentially useful in a mixed solvent system. |
| Hexane | 68.7 | 0.1 | A nonpolar solvent, likely to be used as an anti-solvent. |
| Water | 100.0 | 10.2 | A highly polar solvent, likely to be used as an anti-solvent. |
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals to a constant weight.
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Recrystallization [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Troubleshooting Tosyl Deprotection of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Welcome to the technical support center for the deprotection of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses common issues encountered during the tosyl deprotection of this compound. Each problem is followed by potential causes and detailed solutions.
Issue 1: Incomplete or No Reaction
You observe a significant amount of starting material remaining after the reaction, as indicated by TLC or NMR analysis.
Potential Causes:
-
Insufficiently Harsh Conditions: The N-tosyl group on a pyrrolidine ring is notably stable due to the electron-withdrawing nature of the sulfonyl group, making the nitrogen lone pair less available for protonation or reaction.[1][2] Standard deprotection methods may not be sufficient.
-
Poor Reagent Quality: Degradation of reductive reagents (e.g., old Samarium(II) Iodide, passivated Magnesium turnings) or the presence of moisture can inhibit the reaction.
-
Low Reaction Temperature: For some reductive methods, the activation energy for the single-electron transfer (SET) process may not be overcome at lower temperatures.
Solutions:
-
Method Selection: The stability of the tosylamide bond often necessitates reductive cleavage over acidic or basic hydrolysis, which can be harsh and lead to side products.[1][2][3]
-
Reagent Verification and Activation:
-
For Mg/MeOH: Ensure magnesium turnings are fresh or have been activated to remove the passivating oxide layer. This can be achieved by briefly treating with a dilute acid, followed by washing with water, ethanol, and ether, and then drying under vacuum.[5]
-
For SmI₂: Samarium(II) iodide is sensitive to air and moisture. It is best prepared fresh in situ from samarium metal and a diiodoalkane (e.g., 1,2-diiodoethane).[6] The characteristic deep blue color of the SmI₂ solution in THF indicates its viability.[6]
-
-
Optimization of Reaction Conditions:
-
Temperature: If using Mg/MeOH, refluxing may be necessary to drive the reaction to completion.
-
Stoichiometry: Increase the equivalents of the reducing agent. For instance, with Mg/MeOH, using up to 10 equivalents of magnesium may be required.[7]
-
Issue 2: Low Yield and Formation of Side Products
The desired deprotected product is obtained, but in a low yield, with the presence of multiple unidentified spots on the TLC plate.
Potential Causes:
-
Ester Hydrolysis: The presence of two diethyl ester groups in the substrate makes it susceptible to hydrolysis under strongly acidic or basic conditions.
-
Ring Opening: The pyrrolidine ring, especially when activated by the electron-withdrawing tosyl group, can be susceptible to nucleophilic attack and ring-opening under certain conditions. This is a known issue for strained rings like aziridines, but can also be a concern for pyrrolidines under harsh conditions.[8]
-
Over-reduction: Powerful reducing agents might lead to the reduction of the ester functionalities.
Solutions:
-
Employ Milder, Selective Reagents:
-
Samarium(II) Iodide (SmI₂): This reagent is known for its mildness and high functional group tolerance. The addition of an amine and water can lead to near-instantaneous deprotection, even on sensitive substrates.[6][9]
-
Magnesium in Methanol (Mg/MeOH): This system is an economical and effective choice for desulfonylation.[10] It generally does not affect ester groups when the reaction is performed at or below room temperature.
-
-
Control of Reaction Parameters:
-
Reaction Time: Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to side product formation.
-
Work-up Procedure: A careful aqueous work-up is crucial. For reductive methods, quenching with a mild acid (e.g., saturated NH₄Cl solution) is often preferred over strong acids.
-
Issue 3: Difficulty in Product Isolation and Purification
The crude product appears as an oil or a complex mixture that is challenging to purify by standard column chromatography.
Potential Causes:
-
Formation of Salts: The deprotected product is a secondary amine, which can form salts with acidic byproducts (e.g., p-toluenesulfinic acid) or during an acidic work-up. These salts may have different solubility and chromatographic behavior.
-
Emulsion Formation during Work-up: The presence of both organic and aqueous soluble species can lead to the formation of stable emulsions during extraction.
Solutions:
-
Basification during Work-up: Before extraction, basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH of 9-10. This will ensure the product is in its free amine form, which is more soluble in organic solvents.
-
Salt Precipitation: In some cases, the desired product can be selectively precipitated as a salt (e.g., hydrochloride or hydrobromide salt) by treating the organic solution with HCl or HBr in a suitable solvent like ether or dioxane. The precipitated salt can then be collected by filtration and, if necessary, converted back to the free amine.
-
Breaking Emulsions: If an emulsion forms, adding a saturated solution of NaCl (brine) can help to break it by increasing the ionic strength of the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: Why is the N-tosyl group so difficult to remove from this compound?
The stability of the N-S bond in tosylamides is due to the strong electron-withdrawing effect of the p-toluenesulfonyl group. This delocalizes the nitrogen's lone pair of electrons, making the sulfonamide exceptionally stable and resistant to cleavage under many standard conditions.[1][2]
Q2: What are the most reliable methods for this deprotection?
For this particular substrate, reductive methods are generally the most reliable due to their efficiency and compatibility with the ester functional groups. The two most commonly recommended methods are:
-
Magnesium in Methanol (Mg/MeOH): This is a cost-effective and powerful method for N-desulfonylation.[10]
-
Samarium(II) Iodide (SmI₂): Known for its mild conditions and high chemoselectivity, making it an excellent choice for complex and sensitive molecules.[6][9][11]
Q3: Can I use acidic conditions like HBr in acetic acid?
While strong acids like HBr in acetic acid can cleave tosylamides, this method is generally not recommended for this compound.[12] The harsh acidic conditions and elevated temperatures typically required can lead to the hydrolysis of the diethyl ester groups, significantly reducing the yield of the desired product.[2]
Q4: My reaction with Mg/MeOH is not working. What should I do?
Failure of the Mg/MeOH deprotection is often due to the passivity of the magnesium metal. Ensure you are using fresh, high-quality magnesium turnings. If the reaction is still sluggish, consider activating the magnesium. Additionally, ensure the methanol is anhydrous, as water can interfere with the reaction.
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (less polar) and the product (more polar due to the free N-H group). The spots can be visualized using a UV lamp (the tosyl group is UV active) and/or by staining with an appropriate agent like potassium permanganate or ninhydrin (which is specific for primary and secondary amines).
Experimental Protocols
Protocol 1: Deprotection using Magnesium in Methanol (Mg/MeOH)
This protocol is a robust and scalable method for the deprotection of N-tosylamines.
Materials:
-
This compound
-
Magnesium turnings (≥ 99.5%)
-
Anhydrous Methanol
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add magnesium turnings (5-10 eq).
-
Stir the suspension at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution until the evolution of gas ceases.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using Samarium(II) Iodide (SmI₂)
This method is particularly useful for sensitive substrates where mild conditions are paramount.[9][13]
Materials:
-
This compound
-
Samarium metal powder (≥ 99.9%)
-
1,2-Diiodoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Water
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₄) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add samarium powder (2.2 eq) and 1,2-diiodoethane (1.0 eq) to anhydrous THF.
-
Stir the mixture at room temperature. The formation of SmI₂ is indicated by a change in color to a deep blue-green.
-
Cool the SmI₂ solution to room temperature and add a solution of this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (5.0 eq) and water (5.0 eq). The reaction is often instantaneous, as indicated by a color change.[9]
-
Quench the reaction with saturated aqueous Na₂S₂O₄ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data and Method Comparison
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Mg/MeOH | Mg, MeOH | RT to Reflux | Economical, scalable, high-yielding.[10] | May require heating; activation of Mg may be necessary. |
| SmI₂ | Sm, I(CH₂)₂I, THF, Amine, H₂O | Room Temperature | Very mild, fast, high functional group tolerance.[6][9] | Reagent is expensive and air/moisture sensitive.[14] |
| HBr/AcOH | HBr, Acetic Acid, Phenol | 70-100 °C | Effective for very stable tosylamides. | Harsh conditions, likely to hydrolyze esters.[2][12] |
| Sodium Naphthalenide | Sodium, Naphthalene, THF | -60 °C to RT | Powerful reducing agent. | Strongly basic; may not be compatible with all functional groups.[4] |
Visualized Workflow and Mechanisms
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in tosyl deprotection.
Reductive Cleavage Mechanism (Single Electron Transfer)
Caption: Mechanism of N-tosyl deprotection via single electron transfer (SET).
References
-
Wikipedia. Samarium(II) iodide. [Link]
-
Dahlén, A., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503-6. [Link]
- Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene. [Link]
-
ResearchGate. (n.d.). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. [Link]
-
ResearchGate. (n.d.). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. [Link]
-
Pandey, G., & Lakshmaiah, G. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews. [Link]
-
Wikipedia. Tosyl group. [Link]
-
ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]
- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. [Link]
-
Smyth, J. E., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 86(13), 9124–9133. [Link]
-
Science of Synthesis. (n.d.). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Efficient Indole N-Detosylation Using Thioglycolate. [Link]
-
ResearchGate. (2014). Can someone suggest an efficient method to deprotection of O-tosylate?. [Link]
-
Reddit. (2020). Mg/MeOH Desulfonylation/Dehydration One Pot Synthesis. [Link]
-
Scribd. (n.d.). Magnesium in Methanol (MG - MeOH) in Organic Syntheses. [Link]
-
van der Veken, P., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548. [Link]
-
De Kimpe, N., et al. (2002). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 67(15), 5346–5355. [Link]
-
ResearchGate. (2017). Why can't I deprotect tosyl group with SmI2/amine/H2O?. [Link]
- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
YouTube. (2014). 05 Alcohols and phenols 06 Preparation of mesylates and tosylates. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
Organic Syntheses. (n.d.). 2. [Link]
-
MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate. [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Welcome to the dedicated technical support guide for Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate (CAS No. 93725-00-9). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and successful application of this versatile synthetic intermediate. As a molecule featuring both robust and sensitive functional groups, its proper handling is paramount to achieving reproducible and high-fidelity experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound? For maximal stability, the compound should be stored in a refrigerator at 2-8°C .[1] It is crucial to keep the container tightly sealed and in a dry, dark place to prevent degradation.[2][3] For extended storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace moisture and oxygen.
Q2: Is this compound sensitive to moisture? Yes. The primary points of vulnerability are the two diethyl ester functional groups. They are susceptible to hydrolysis, especially in the presence of acidic or basic contaminants. This process would yield the corresponding mono- or di-carboxylic acid, which can interfere with subsequent reactions. Therefore, maintaining anhydrous conditions is critical.
Q3: How can I tell if my compound has started to degrade? Visual inspection is the first step; any change from a homogenous solid/oil to a discolored or clumpy material warrants further investigation. The most definitive signs of degradation are:
-
Thin-Layer Chromatography (TLC): Appearance of new, more polar spots (corresponding to the hydrolyzed acid byproducts).
-
¹H NMR Spectroscopy: The emergence of new peaks or a significant decrease in the integration of the ethyl ester signals (triplet and quartet) relative to the tosyl or pyrrolidine ring protons.
-
LC-MS Analysis: Detection of species with molecular weights corresponding to the loss of one or both ethyl groups.
Q4: What is the expected shelf-life? While specific shelf-life data is not always published, proper storage under the recommended conditions (refrigerated, dry, dark, inert atmosphere) will maximize its viability. We advise users to refer to the Certificate of Analysis (CoA) provided by the supplier. If the material has been stored for an extended period or under suboptimal conditions, performing a quality control check (see Protocol 2) before use is a prudent, self-validating step.
Q5: What materials or chemical classes are incompatible with this compound? Avoid storage with or exposure to:
-
Strong Oxidizing Agents: These can potentially react with the pyrrolidine ring or other parts of the molecule.[2][3]
-
Strong Acids and Bases: These will catalyze the hydrolysis of the ester groups and could, under harsh conditions, cleave the N-tosyl group.[4]
-
Water/Moisture: As detailed above, moisture leads to hydrolysis.
Part 2: Troubleshooting Guide for Experimental Applications
This guide addresses common issues encountered during reactions involving this compound and links them to potential stability problems.
| Problem Observed | Potential Root Cause (Stability-Related) | Recommended Action & Rationale |
| Low or No Yield in Subsequent Reaction | The starting material has partially or fully hydrolyzed to its dicarboxylic acid form. The acid is often unreactive under conditions optimized for the diester (e.g., nucleophilic substitution, reductions). | Validate Starting Material Integrity: Perform a quick QC check using ¹H NMR or LC-MS (see Protocol 2). If degradation is confirmed, the material may need to be re-purified or a fresh vial should be used. This ensures you are not attempting a reaction with an inert substrate. |
| Formation of Unexpected, Polar Side Products | The presence of the mono-hydrolyzed starting material (an ester-acid) can lead to unintended reaction pathways, creating a complex mixture of products. | Review Reaction Conditions: Ensure all reagents and solvents are anhydrous. If the reaction is base-sensitive, consider using non-nucleophilic or sterically hindered bases. Characterize the main side product to confirm if it originates from a hydrolyzed impurity. |
| Inconsistent Results Between Different Lots or Vials | One batch of the compound was stored improperly, leading to a higher percentage of impurities compared to another. This is a common source of irreproducibility. | Standardize Storage & Implement QC: Enforce a strict, standardized storage protocol (see Protocol 1) for all batches of this reagent. Always perform a QC check on a newly opened vial or a vial that has been stored for an extended period before its first use in a critical reaction sequence. |
| Difficulty in Achieving Full Conversion | A portion of the starting material is the hydrolyzed impurity, which does not react and remains at the end of the reaction, making it appear as if the reaction stalled. | Purify Before Use: If QC analysis shows the presence of >5% hydrolyzed impurities, consider purifying the starting material via column chromatography. This removes the unreactive species, allowing for a cleaner reaction and easier purification of the desired product. |
Part 3: A Deeper Look into the Compound's Chemical Stability
An expert understanding of the molecule's structure informs best practices for its use. The stability of this compound is a balance between its highly stable core and its vulnerable peripheral groups.
Pillar 1: The Robustness of the N-Tosyl Protecting Group
The N-tosyl (p-toluenesulfonyl) group is a highly stable sulfonamide linkage. It functions as an excellent protecting group for the pyrrolidine nitrogen because it is resistant to a wide range of reaction conditions, including many oxidative, reductive, and nucleophilic environments.[5] Its removal typically requires harsh conditions, such as treatment with sodium in liquid ammonia or strong acids like HBr in acetic acid, which are not encountered during standard storage.[4][6] This inherent stability means that spontaneous cleavage of the tosyl group is not a primary concern for storage.
Pillar 2: The Vulnerability of the Diethyl Ester Moieties
The two ethyl ester groups are the most chemically sensitive sites on the molecule. Ester hydrolysis is a well-understood degradation pathway that can be catalyzed by both acid and base.
-
Mechanism: Water, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This process is slow at neutral pH but is significantly accelerated by protons (acid catalysis) or hydroxide ions (base catalysis).
-
Implication: The presence of even trace amounts of moisture, especially if acidic or basic residues are present in the storage container, can initiate hydrolysis. This underscores the critical need for storage in a dry, neutral environment.
Visualization of the Primary Degradation Pathway
Caption: The primary degradation route via hydrolysis of the ester groups.
Part 4: Protocols and Workflow Visualizations
Adherence to standardized protocols is essential for experimental success.
Protocol 1: Recommended Storage and Handling Workflow
-
Receival: Upon receiving the compound, inspect the container for damage.
-
Inert Atmosphere: If the compound will be stored for more than a month, transfer it inside a glovebox or flush the vial headspace with a gentle stream of inert gas (Argon or Nitrogen) for 30-60 seconds.
-
Sealing: Seal the container tightly. For vials with screw caps, consider wrapping the cap junction with Parafilm® M for an extra barrier against moisture ingress.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and storage conditions.
-
Storage: Place the sealed container in a refrigerator at 2-8°C, away from light and incompatible materials.
Workflow for Optimal Compound Handling
Caption: Recommended workflow for handling and storing the compound.
Protocol 2: Rapid Quality Control (QC) Assessment
This protocol is designed to quickly assess the purity of the compound before use.
-
Sample Preparation: Dissolve a small amount (~2-5 mg) of the compound in an appropriate deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis.
-
TLC Analysis: Spot a small amount of the solution onto a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize under UV light and/or by staining. A pure compound should show a single major spot. The presence of a baseline or highly polar spot may indicate the diacid impurity.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Identify Key Signals: Locate the characteristic signals for the ethyl ester groups (a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.3 ppm).
-
Check for Impurities: Look for the absence of a broad singlet peak, typically above 10 ppm, which is characteristic of a carboxylic acid proton.
-
Assess Integrity: Compare the integration of the ethyl ester protons to the aromatic protons of the tosyl group. A significant deviation from the expected ratio (4H for CH₂ and 6H for CH₃ vs. 4H for tosyl aromatics) indicates ester hydrolysis.
-
References
- TCI AMERICA. (2018). Safety Data Sheet: Diethyl trans-1,4-Cyclohexanedicarboxylate. Retrieved from TCI AMERICA. [Link not directly for the target compound but provides relevant general storage advice for similar esters.]
- Fisher Scientific. (2024). Safety Data Sheet: Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. Retrieved from Fisher Scientific.
- Sigma-Aldrich. (2025). Safety Data Sheet: Diethyl carbonate. Retrieved from Sigma-Aldrich. [Link highlights moisture sensitivity and inert gas storage for esters.]
- TCI Chemicals. (2024). Safety Data Sheet: Diethyl Acetylenedicarboxylate. Retrieved from TCI Chemicals.
- Achmem. Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate. Retrieved from Achmem. [Link for an analogous compound specifies 2-8°C storage.]
- Fisher Scientific. (2025). Safety Data Sheet: Diethyl 2-butynedioate. Retrieved from Fisher Scientific. [Link provides additional context on handling reactive esters.]
- van der Plas, H. C., & Jongejan, H. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. Recueil des Travaux Chimiques des Pays-Bas, 99(9), 263-266.
- Sigma-Aldrich. (2025). Safety Data Sheet: Aldrich 159441. Retrieved from Sigma-Aldrich.
- Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766.
- Cayman Chemical. (2025). Safety Data Sheet. Retrieved from Cayman Chemical.
- Central Drug House (P) Ltd. (n.d.). DIETHYL AZODICARBOXYLATE CAS No 1972-28-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BOC Sciences. This compound.
- Wang, D., et al. (2021). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 143(31), 12046–12053.
- ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. [Image and context on deprotection methods].
- PubChem. 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate.
- National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- MDPI. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
- MDPI. (2020).
- Sigma-Aldrich. Product Page Q&A for Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from Sigma-Aldrich.
- PubChem. diethyl 1H-pyrrole-2,5-dicarboxylate.
Sources
Technical Support Center: Identifying Impurities in Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate Samples
Welcome to the technical support guide for Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify impurities in their samples. Understanding and controlling impurities is a critical aspect of the drug development process to ensure product quality, safety, and efficacy.[1] This guide provides a combination of frequently asked questions for rapid insights and detailed troubleshooting workflows for more complex challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding impurity profiling for this compound.
Q1: What are the most probable sources and types of impurities I should expect in my samples?
Impurities can originate from various stages, including synthesis, purification, and storage. Identifying the potential source is a key first step in characterization.[2] For a molecule like this compound (MW: 369.43 g/mol , Formula: C₁₇H₂₃NO₆S), impurities can be broadly categorized as follows:
-
Starting Materials: Incomplete reaction can lead to the presence of precursors. A likely synthesis involves the esterification of the corresponding dicarboxylic acid and N-tosylation of the pyrrolidine ring. Therefore, unreacted diethyl pyrrolidine-2,5-dicarboxylate or the pyrrolidine-2,5-dicarboxylic acid itself could be present.
-
Reaction By-products: Side reactions can generate structurally similar molecules. For instance, incomplete esterification could result in the monoethyl 1-tosylpyrrolidine-2,5-dicarboxylate impurity.[3]
-
Reagents and Solvents: Residual reagents (like p-toluenesulfonyl chloride) or solvents (like ethanol or benzene, which may be used for azeotropic water removal during esterification) can be carried through the process.[4]
-
Degradation Products: The compound may degrade over time due to factors like hydrolysis of the ester groups or cleavage of the tosyl group, especially under stressful conditions (e.g., high temperature, humidity, or exposure to acid/base).
Q2: Which analytical techniques are considered standard for detecting and identifying these impurities?
A multi-technique, or orthogonal, approach is essential for comprehensive impurity profiling.[5] The most common and powerful combination of techniques includes:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating and quantifying impurities. A well-developed, stability-indicating HPLC method is crucial for resolving impurities from the main compound peak.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining molecular weight information and fragmentation patterns of unknown impurities, providing the first clues to their identity.[1][6] High-resolution mass spectrometry (HRMS) is particularly valuable for determining elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile or semi-volatile impurities, such as residual solvents.[7][8] The analyte must be thermally stable for this technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity has been isolated (e.g., via preparative HPLC), NMR (¹H, ¹³C, and 2D-NMR) is the definitive technique for elucidating its complete chemical structure.[6]
Q3: What are the regulatory thresholds for impurity identification that I should be aware of?
Regulatory bodies like the ICH (International Conference on Harmonisation) have established clear guidelines. The thresholds for identification and qualification of impurities in a new drug substance are based on the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| This table is a summary based on ICH Q3A(R2) guidelines. It is critical to consult the official guidelines for complete details. |
Any impurity observed at or above the "Identification Threshold" must be structurally characterized.[6]
Section 2: Troubleshooting Guide: Chromatographic Analysis
Problem: "My HPLC chromatogram shows unexpected peaks. How do I proceed with the investigation?"
Observing unexpected peaks is a common challenge. A systematic approach is required to determine the nature of these peaks and whether they are genuine impurities or artifacts.
The following diagram outlines a decision-making workflow for an analyst.
Caption: Troubleshooting workflow for unknown HPLC peaks.
Experimental Protocol: Reverse-Phase HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating method. Method development and validation are crucial for ensuring the method is suitable for its intended purpose.[2]
1. Instrumentation and Columns:
-
HPLC system with a UV/DAD (Diode Array Detector) or UV detector.[3]
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or scan with DAD to find optimal wavelength).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.
5. System Suitability Test (SST):
-
Before sample analysis, inject a standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
6. Analysis:
-
Inject a blank (diluent), followed by the sample solution.
-
Integrate all peaks, and calculate the area percentage of each impurity relative to the total peak area.
Section 3: Structural Elucidation of Unknown Impurities
Q: How can I use LC-MS for a preliminary identification of an unknown impurity?
LC-MS is the fastest way to gain structural insights into an unknown peak detected by HPLC.[1] By interfacing your HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity as it elutes from the column.
-
Determine Molecular Weight: The mass spectrum will show a molecular ion peak (e.g., [M+H]⁺ in positive ion mode) that reveals the molecular weight of the impurity.
-
Propose a Structure: This molecular weight can be compared against a list of predicted impurities to see if there is a match. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to predict the elemental formula with high confidence.[1]
| Potential Impurity | Structure | Molecular Formula | Exact Mass [M+H]⁺ |
| Diethyl pyrrolidine-2,5-dicarboxylate | C₁₀H₁₇NO₄ | C₁₀H₁₈NO₄⁺ | 216.1230 |
| Monoethyl 1-tosylpyrrolidine-2,5-dicarboxylate | C₁₅H₁₉NO₆S | C₁₅H₂₀NO₆S⁺ | 342.0955 |
| p-Toluenesulfonic acid | C₇H₈O₃S | C₇H₉O₃S⁺ | 173.0267 |
| 1-Tosylpyrrolidine-2,5-dicarboxylic acid | C₁₃H₁₅NO₆S | C₁₃H₁₆NO₆S⁺ | 314.0642 |
Q: I've isolated an impurity. How do I use NMR to confirm its structure?
NMR spectroscopy is the gold standard for unambiguous structure determination.[6] After isolating a sufficient quantity of the impurity (typically >1 mg) via preparative HPLC, a suite of NMR experiments should be performed.
Workflow for NMR-Based Structure Confirmation:
-
Acquire ¹H NMR Spectrum: This provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Compare the impurity's spectrum to that of the parent compound. Look for missing signals (e.g., an ethyl group) or new signals (e.g., a carboxylic acid proton).
-
Acquire ¹³C NMR Spectrum: This reveals the number of unique carbon atoms in the molecule.
-
Perform 2D NMR (if necessary): Experiments like COSY (Correlation Spectroscopy) can establish proton-proton connectivities, helping to piece together molecular fragments.
-
Structure Assembly: Combine all the data from MS, ¹H NMR, and ¹³C NMR to propose and confirm the final structure of the impurity. This confirmation is often strengthened by synthesizing the proposed impurity and demonstrating that its analytical data matches the isolated unknown.[1]
Section 4: Visualizing the Process
Potential Impurity Sources During Synthesis
Understanding the synthesis pathway is key to predicting potential impurities. Below is a plausible synthetic route and the points at which impurities may be introduced.
Caption: Plausible synthesis showing potential impurity formation points.
References
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020-11-19).
- Identification of Pharmaceutical Impurities. (n.d.).
- Identifying Unexpected Impurities In Drug Products. (n.d.). Nelson Labs.
- Challenges in Pharmaceutical Impurity Characterization & Solutions. (n.d.). SynThink.
- The expert's guide to pharmaceutical impurity analysis. (2024-03-27). Manufacturing Chemist.
- CAS 93725-00-9 this compound. (n.d.). BOC Sciences.
- Assessing the Purity of Synthesized Diethyl furan-2,5-dicarboxylate: A Comparative Guide. (n.d.). Benchchem.
- Synthesis of Diethyl Pyridine-2,5-dicarboxylate. (n.d.). PrepChem.com.
- 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate. (2026-01-03). PubChem.
- GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.).
- Determination of metabolites products by Cassia angustifolia and evaluate antimicobial activity. (n.d.). Academic Journals.
Sources
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. academicjournals.org [academicjournals.org]
Challenges in the handling of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Welcome to the technical support center for Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the handling and reaction of this versatile building block. Here, we synthesize our in-house expertise with established chemical principles to provide you with a comprehensive resource for troubleshooting and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The compound should be kept in a cool, dry place, away from moisture and sources of heat. Refrigeration (2-8 °C) is recommended for long-term storage.
Q2: Is this compound sensitive to moisture?
A: Yes, the ester functional groups in the molecule are susceptible to hydrolysis in the presence of moisture, which can be accelerated by acidic or basic conditions. This can lead to the formation of the corresponding mono-ester or the dicarboxylic acid, which can complicate subsequent reactions and purifications.
Q3: What are the typical analytical methods to assess the purity of this compound?
A: The purity of this compound can be effectively assessed using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any related substances.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (ester, sulfonyl, etc.).
Q4: Can the tosyl protecting group be removed? If so, under what conditions?
A: The N-tosyl group is a robust protecting group, generally stable to a wide range of reaction conditions, including basic and mildly acidic environments.[1][2] However, it can be cleaved under specific, often harsh, conditions such as:
-
Strongly acidic conditions: For example, refluxing in HBr/acetic acid.[2]
-
Reductive cleavage: Using dissolving metal reductions (e.g., sodium in liquid ammonia) or other reducing agents like samarium(II) iodide.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield in a Reaction
| Potential Cause | Recommended Solution(s) |
| 1. Incomplete Deprotonation for Alkylation: The protons alpha to the ester carbonyls may not be sufficiently acidic for deprotonation with a weak base. | Base Selection: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure complete enolate formation. Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. |
| 2. Steric Hindrance: The bulky tosyl group and the pyrrolidine ring may sterically hinder the approach of reactants. | Reagent Choice: Select less sterically demanding reagents if possible. Reaction Conditions: Increase the reaction temperature cautiously while monitoring for decomposition. Alternatively, prolong the reaction time. |
| 3. Poor Reagent Quality: Degradation of starting materials or reagents. | Reagent Purity: Use freshly purified or commercially available high-purity reagents. Ensure solvents are anhydrous. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution(s) |
| 1. Hydrolysis of Ester Groups: Presence of water in the reaction mixture, or work-up with aqueous acid/base. | Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere. Use anhydrous solvents. Work-up: Use a non-aqueous work-up if possible. If an aqueous work-up is necessary, perform it quickly and at low temperatures. Selective monohydrolysis can be a significant challenge with diesters.[3] |
| 2. Epimerization at C2 and C5: Use of a strong base can lead to the deprotonation and reprotonation of the stereogenic centers at the 2 and 5 positions of the pyrrolidine ring, leading to a mixture of diastereomers. This has been observed in similar pyrrolidine systems.[4] | Base and Temperature Control: Use the weakest base necessary to achieve the desired transformation. Maintain low reaction temperatures to suppress epimerization. Consider using a non-protic solvent. |
| 3. Detosylation: Unwanted cleavage of the N-tosyl group. | Avoid Harsh Conditions: Steer clear of strong reducing agents or highly acidic conditions if the tosyl group needs to be retained.[1][2] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| 1. High Polarity of the Compound: The compound's polarity can lead to streaking and poor separation on silica gel chromatography. | Chromatography System: Consider using a less polar stationary phase like alumina (basic or neutral). For silica gel, try adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent to reduce tailing.[5] Reverse-phase chromatography can also be an effective alternative for purifying polar compounds.[6] |
| 2. Co-elution with Byproducts: Byproducts with similar polarity to the desired product. | Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation. A gradient elution might be necessary. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
| 3. Product Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | Deactivate Silica Gel: Pre-treat the silica gel with a base like triethylamine (by adding ~1% to the eluent) to neutralize the acidic sites. Alternative Stationary Phases: Use neutral or basic alumina, or consider other purification techniques like preparative HPLC. |
Experimental Protocol: Alkylation of this compound
This protocol describes a general procedure for the alkylation of the pyrrolidine ring at the C2 position.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkylated product.
Visualizations
Molecular Structure
Caption: Structure of this compound.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Gong, B., Zheng, Y., & Zhang, W. (2012). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 17(12), 14336-14347. [Link]
-
Wikipedia contributors. (2023, December 2). Tosyl group. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
Alajarín, R., Ortín, M. M., & Sánchez-Andrada, P. (2011). Synthesis of a New Chiral Pyrrolidine. Molecules, 16(4), 3123-3133. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved January 19, 2026, from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 19, 2026, from [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
Validation & Comparative
Navigating the Molecular Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry. We will dissect the spectral data, compare it with related structures, and provide a robust experimental protocol for obtaining high-fidelity spectra, thereby empowering researchers to confidently characterize this and similar molecules.
Introduction: The Significance of Structural Verification
This compound (C₁₇H₂₃NO₆S) is a chiral heterocyclic compound featuring a pyrrolidine ring, two ethyl ester functionalities, and a bulky tosyl (p-toluenesulfonyl) protecting group.[1][] The stereochemistry and conformational flexibility of the five-membered pyrrolidine ring, coupled with the electronic effects of the sulfonyl and carboxyl groups, create a unique and informative NMR fingerprint.[3] Accurate interpretation of this fingerprint is crucial for confirming successful synthesis, assessing purity, and understanding the molecule's three-dimensional structure, which can significantly influence its biological activity.[4]
This guide is designed to move beyond a simple recitation of chemical shifts. It aims to provide a causative understanding of the spectral features, grounded in the fundamental principles of NMR and supported by comparative data from analogous structures.
Deciphering the Proton Landscape: ¹H NMR Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the ethyl esters, and the tosyl group. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals provide a wealth of structural information.
Expected ¹H NMR Signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Tosyl-CH₃ | ~2.4 | Singlet (s) | 3H |
| Pyrrolidine-H3, H4 | ~1.8 - 2.5 | Multiplets (m) | 4H |
| Ethyl-CH₃ | ~1.2 - 1.3 | Triplet (t) | 6H |
| Pyrrolidine-H2, H5 | ~4.2 - 4.5 | Multiplets (m) | 2H |
| Ethyl-CH₂ | ~4.1 - 4.3 | Quartet (q) | 4H |
| Tosyl-Ar-H | ~7.3 and ~7.7 | Doublets (d) | 4H |
Rationale Behind the Assignments:
-
Tosyl Group: The aromatic protons of the p-toluenesulfonyl group typically appear as two distinct doublets in the downfield region (δ 7.0-8.0 ppm) due to the ortho and meta coupling.[5] The methyl protons of the tosyl group are expected as a singlet around δ 2.4 ppm.[5]
-
Ethyl Esters: The ethyl groups will present as a characteristic quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃).[6][7] The methylene protons are deshielded by the adjacent oxygen atom of the ester, hence their downfield shift.
-
Pyrrolidine Ring: The protons on the pyrrolidine ring (H2, H3, H4, and H5) will exhibit more complex signals. The methine protons at the C2 and C5 positions are adjacent to both the nitrogen atom and the electron-withdrawing carboxyl groups, leading to a significant downfield shift.[8][9] The methylene protons at C3 and C4 will likely appear as complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons.[10][11] The exact chemical shifts and coupling constants of these ring protons are highly sensitive to the ring's conformation.[12][13]
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Expected ¹³C NMR Signals:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Tosyl-CH₃ | ~21 |
| Pyrrolidine-C3, C4 | ~25 - 35 |
| Ethyl-CH₃ | ~14 |
| Pyrrolidine-C2, C5 | ~60 - 70 |
| Ethyl-CH₂ | ~60 - 62 |
| Tosyl-Ar-C (quaternary) | ~144 |
| Tosyl-Ar-CH | ~127, ~130 |
| Tosyl-Ar-C (ipso) | ~135 |
| Ester-C=O | ~170 - 175 |
Interpreting the Carbon Signals:
-
Upfield Region: The aliphatic carbons of the tosyl methyl, ethyl methyl, and pyrrolidine methylene groups will appear in the upfield region of the spectrum.[14][15]
-
Midfield Region: The pyrrolidine methine carbons (C2 and C5) and the ethyl methylene carbons are expected in the midfield region, influenced by their attachment to heteroatoms (N and O).[15][16]
-
Downfield Region: The aromatic carbons of the tosyl group will resonate in the aromatic region (δ 120-150 ppm).[14] The carbonyl carbons of the ester groups will be the most downfield signals, typically appearing above δ 170 ppm.[15]
Comparative Analysis: Learning from Structural Analogs
To build confidence in our spectral assignments, it is instructive to compare the expected NMR data with that of structurally related compounds.
| Compound | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) | Reference |
| Diethyl succinate | CH₂: ~2.56 (s), OCH₂: ~4.10 (q), CH₃: ~1.21 (t) | C=O: ~172.2, OCH₂: ~60.3, CH₂: ~29.0, CH₃: ~14.0 | |
| Pyrrolidine | N-H: variable, CH₂ (α): ~2.8, CH₂ (β): ~1.7 | Cα: ~47, Cβ: ~25 | [17] |
| Diethyl 1H-pyrrole-2,5-dicarboxylate | NH: broad, Ring-H: ~6.9, OCH₂: ~4.3 (q), CH₃: ~1.3 (t) | C=O: ~161, C2/5: ~122, C3/4: ~118, OCH₂: ~61, CH₃: ~14 | [18][19] |
The comparison highlights key trends. The electron-withdrawing nature of the tosyl group is expected to shift the pyrrolidine ring protons and carbons further downfield compared to unsubstituted pyrrolidine. The ester functionalities have a predictable influence on the chemical shifts of the ethyl groups, which is consistent across different molecular scaffolds.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the steps for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for this type of molecule.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the spectrometer is not equipped with a digital lock.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. Instrument Setup and Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR, acquire a spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be necessary to obtain a good spectrum.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
- Peak pick to identify the precise chemical shifts of all signals in both the ¹H and ¹³C spectra.
Visualizing the Molecular Structure and Workflow
To aid in the understanding of the NMR analysis, the following diagrams illustrate the molecular structure with atom numbering and the experimental workflow.
Caption: Molecular structure of this compound.
Sources
- 1. This compound,(CAS# 93725-00-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solved The signals in the 1H NMR spectrum of diethyl | Chegg.com [chegg.com]
- 7. askthenerd.com [askthenerd.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. mdpi.com [mdpi.com]
- 19. diethyl 1H-pyrrole-2,5-dicarboxylate | C10H13NO4 | CID 21025083 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Practical Guide to the Structural Elucidation of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate: A Comparative Analysis of Crystallographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comprehensive overview of the methods used to characterize the structure of novel organic compounds, using Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate (CAS No. 93725-00-9) as a case study. While a public single-crystal X-ray structure for this specific molecule is not currently available, this guide will present a practical framework for its determination, comparing the definitive method of X-ray crystallography with powerful spectroscopic and computational techniques.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] It provides unequivocal evidence of connectivity, configuration, and conformation. The process involves irradiating a single, highly ordered crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the atoms can be determined with high precision.
Hypothetical Workflow for this compound
The following outlines the experimental workflow that would be undertaken to determine the X-ray crystal structure of this compound.
The synthesis of this compound would first be undertaken, likely following established synthetic routes for similar N-sulfonylated pyrrolidine derivatives. A potential synthetic approach could involve the reaction of diethyl pyrrolidine-2,5-dicarboxylate with p-toluenesulfonyl chloride in the presence of a suitable base.[]
Experimental Protocol: Synthesis of this compound
-
To a solution of diethyl pyrrolidine-2,5-dicarboxylate (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Obtaining a high-quality single crystal is often the most challenging step. Several crystallization techniques would be employed to grow crystals suitable for X-ray diffraction.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector. The resulting data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
A successful crystal structure determination of this compound would provide a wealth of information, including:
-
Connectivity: Unambiguous confirmation of the atomic connections.
-
Stereochemistry: The relative and absolute stereochemistry of the chiral centers at the 2 and 5 positions of the pyrrolidine ring.
-
Conformation: The precise conformation of the pyrrolidine ring (e.g., envelope or twist) and the orientation of the tosyl and diethyl carboxylate substituents.[4][5]
-
Intermolecular Interactions: The presence of any hydrogen bonds or other non-covalent interactions that stabilize the crystal packing.
Corroborative and Alternative Techniques: A Comparative Analysis
While SC-XRD provides the definitive solid-state structure, a combination of spectroscopic and computational methods is essential for a comprehensive understanding of a molecule's properties in different environments and for confirming the structure when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[6][7] 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment and connectivity of atoms.
Expected NMR Data for this compound:
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Tosyl-CH₃ | ~2.4 | ~21.5 |
| Pyrrolidine-CH | ~4.0-4.5 | ~60-65 |
| Pyrrolidine-CH₂ | ~1.8-2.5 | ~25-35 |
| Ethyl-CH₂ | ~4.1-4.3 | ~61-63 |
| Ethyl-CH₃ | ~1.2-1.4 | ~14.0 |
| Tosyl-ArH | ~7.3 and ~7.7 (two doublets) | ~127-130 and ~144-146 |
| Carbonyl-C | - | ~170-175 |
Note: These are predicted chemical shifts based on similar known compounds and may vary.[8][9]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Computational Chemistry (Density Functional Theory - DFT)
DFT calculations can be used to predict the minimum energy conformation of a molecule, as well as its spectroscopic properties, such as NMR chemical shifts.[7] This information can be compared with experimental data to support a proposed structure.
Integrated Approach to Structural Elucidation
The most robust approach to structural elucidation involves the integration of multiple techniques. The workflow below illustrates how these methods can be used in a complementary manner.
Caption: An integrated workflow for the structural elucidation of a novel organic compound.
Conclusion
The definitive determination of the three-dimensional structure of this compound would rely on single-crystal X-ray diffraction. However, a comprehensive understanding and confirmation of its structure are best achieved through a combination of techniques, including NMR spectroscopy, mass spectrometry, and computational modeling. This integrated approach ensures the accuracy and reliability of the structural assignment, which is paramount in the fields of chemical research and drug development.
References
- Benchchem. (n.d.). Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
- JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
- Energy → Sustainability Directory. (n.d.). X-Ray Crystallography Alternative.
- Science Alert. (n.d.). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds.
- ACS Publications. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science.
- BOC Sciences. (n.d.). CAS 93725-00-9 this compound.
- ResearchGate. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts.
- MDPI. (n.d.). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates.
- PrepChem.com. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate.
- PubChem. (2026). 2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate.
- MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate.
- NIH. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?.
- NIH. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate.
- PubChem. (n.d.). diethyl 1H-pyrrole-2,5-dicarboxylate.
- PubMed. (2010). Diethyl 1-(4-methyl-phen-yl)-3-phenyl-5-oxopyrrolidine-2,2-dicarboxyl-ate.
- (n.d.). Diethyl 1-acetyl-4′-(4-chlorophenyl)-5′-(4-nitrophenyl)-2-oxospiro[indoline-3,3. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUjuJu9Siv_5u4yAFmj2oivSIWZh9ZfEi9LHM5VxRbuKvOGNOI5EnL9HhOYGY5F2gslxgqq1XuJXfXOlZH5v-nOlLXci7RVAdBEJ03FgpOo6rhZk6p7EtD3NEZa9gLEAjxxU82v6CReui-auQ=Q=
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Diethyl 1-(4-methyl-phen-yl)-3-phenyl-5-oxopyrrolidine-2,2-dicarboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethyl 1-acetyl-4′-(4-chlorophenyl)-5′-(4-nitrophenyl)-2-oxospiro[indoline-3,3′-pyrrolidine]-2′,2′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Synthons: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate in Asymmetric Synthesis
In the precise world of pharmaceutical development and complex molecule synthesis, the ability to control stereochemistry is not merely an academic exercise—it is a fundamental requirement. Chiral synthons, often employed as chiral auxiliaries, are the master tools that enable chemists to construct specific stereoisomers from prochiral substrates.[1][2] The ideal auxiliary should be readily available, easily attached to the substrate, exert a high degree of stereocontrol over reactions, and be removable under mild conditions without jeopardizing the newly formed chiral center.[2]
This guide provides a comparative analysis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, a specialized synthon derived from the chiral pool, against other cornerstone chiral auxiliaries. We will delve into its performance, mechanistic underpinnings, and practical utility, supported by experimental data and protocols to inform researchers in their selection of the optimal tool for asymmetric synthesis.
The Profile of this compound
Derived from L-glutamic acid, this compound belongs to the "chiral pool"—molecules that are abundant and enantiomerically pure in nature.[3] Its structure is built upon a rigid pyrrolidine ring, which inherently limits conformational flexibility, a key trait for predictable stereochemical outcomes.
The two critical features of this synthon are:
-
The C2-Symmetric Carboxylate Groups: These esters at the 2- and 5-positions serve as handles for creating enolates, making the molecule a homochiral glycine enolate equivalent. This allows for the stereoselective introduction of substituents at the α-positions, providing a powerful route to non-proteinogenic α-amino acids.[4]
-
The N-Tosyl Group: The p-toluenesulfonyl (tosyl) group is not merely a protecting group for the nitrogen atom. It is strongly electron-withdrawing, which increases the acidity of the α-protons, facilitating their removal by common bases to form an enolate. Furthermore, its steric bulk plays a crucial role in shielding one face of the enolate, directing the approach of electrophiles.[5]
Key Competitors in Asymmetric Synthesis
To objectively evaluate this compound, we compare it against three classes of widely adopted chiral auxiliaries, each with a distinct mechanism and application scope.
-
Evans Oxazolidinone Auxiliaries: Developed by David A. Evans, these are arguably the most reliable and versatile chiral auxiliaries in the synthetic chemist's toolbox.[6][7] Derived from readily available amino acids like valine or phenylalanine, they provide exceptional levels of stereocontrol in alkylation, aldol, and acylation reactions.[1][6][8]
-
(S)-Pyroglutamic Acid: As the parent compound from which our target synthon is conceptually derived, pyroglutamic acid is an inexpensive and highly versatile chiral building block.[3][9] Rather than acting as a removable auxiliary, it is more often incorporated as a permanent stereogenic core in the final product.[3][10]
-
Myers' Pseudoephedrine Amides: This methodology, developed by Andrew G. Myers, utilizes pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acids.[1][11] Its high diastereoselectivity is achieved through a rigid lithium chelate intermediate.[11]
Comparative Performance Analysis
The choice of a chiral synthon is dictated by factors such as the desired transformation, the required level of stereoselectivity, the reaction conditions, and the ease of removing the auxiliary.
Mechanism of Stereocontrol
-
This compound: Stereocontrol arises from the rigid pyrrolidine scaffold and the bulky N-tosyl group, which create a sterically defined pocket. The enolate formed at C2 or C5 will present one face that is significantly more hindered than the other, forcing an incoming electrophile to approach from the less hindered side.
-
Evans Auxiliaries: The mechanism is exceptionally well-understood. Upon formation of the Z-enolate, the substituent on the oxazolidinone ring (e.g., isopropyl or benzyl) effectively blocks one face. The enolate chelates to the metal cation (typically Li⁺ or Na⁺), forming a rigid, planar conformation that directs the electrophile to the unshielded face with high fidelity.[2][6]
-
Myers' Auxiliaries: Deprotonation of the pseudoephedrine amide leads to the formation of a stable six-membered lithium chelate involving the amide carbonyl oxygen and the hydroxyl group's oxygen. This rigid structure orients the enolate for a highly diastereoselective alkylation.[11]
Application Scope and Versatility
-
This compound: Its primary strength lies in the synthesis of α-substituted and α,α-disubstituted α-amino acids. The C2-symmetric design is particularly elegant for sequential, diastereoselective dialkylation.
-
Evans Auxiliaries: These are the workhorses of asymmetric synthesis, applicable to a broad range of C-C bond formations including alkylations, aldol reactions, acylations, and conjugate additions.[6][7]
-
Pyroglutamic Acid: Serves less as a detachable auxiliary and more as a foundational chiral scaffold for synthesizing a diverse array of natural products and bioactive molecules.[3]
-
Myers' Auxiliaries: Highly effective for the α-alkylation of simple and complex carboxylic acids, offering a reliable alternative to Evans auxiliaries.[11]
Removal of the Chiral Moiety
The ease and mildness of auxiliary removal are critical for preserving the integrity of the synthesized molecule.
-
This compound: This is the synthon's most significant drawback. It requires a two-stage process: hydrolysis of the esters followed by cleavage of the robust N-tosyl sulfonamide bond. While classic methods for tosyl removal are harsh (e.g., sodium in liquid ammonia), milder alternatives like sodium naphthalenide or strong acids (HBr/acetic acid) exist, but they can limit functional group tolerance.[5][12]
-
Evans Auxiliaries: Removal is typically straightforward and high-yielding. Saponification (e.g., LiOH/H₂O₂) yields the carboxylic acid, while reduction (e.g., LiBH₄) affords the alcohol. The valuable auxiliary can often be recovered and reused.[2][11]
-
Myers' Auxiliaries: The amide bond is readily cleaved by acid or base hydrolysis to furnish the target chiral carboxylic acid.[1][11]
Quantitative Data Summary
The following table provides representative data for the asymmetric alkylation of various chiral synthons to highlight their typical performance in terms of yield and diastereoselectivity.
| Chiral Synthon/Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) / Excess (d.e.) | Reference |
| Evans Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl Iodide | NaHMDS | 92 | >99:1 d.r. | [11] |
| Evans Oxazolidinone | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl Bromide | LDA | 80-92 | >99:1 d.r. | [11] |
| Myers' Pseudoephedrine | N-Propionyl-(1R,2R)-pseudoephedrine amide | Benzyl Bromide | LDA / LiCl | 85 | 98% d.e. | [11] |
| Proline Imidazolidinone | Phenyl amide of proline-derived imidazolidinone | Methyl Iodide | LDA | 85 | >95:5 d.r. | [13] |
| Aminocyclopentanol Aux. | N-Propionyl derivative | Benzyl Bromide | NaHMDS | 95 | >99% d.e. | [14] |
Note: Directly comparable, side-by-side experimental data for this compound under identical conditions is sparse in readily available literature, but its utility is well-established for generating enantiomerically pure amino acid derivatives.
Experimental Protocols & Visualizations
General Workflow for Asymmetric Alkylation
The process follows three fundamental steps: attachment of the auxiliary (if not the starting synthon), diastereoselective C-C bond formation, and cleavage to yield the product.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the pyrrolidine scaffold remains a cornerstone of privileged structures. Among its many derivatives, Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate serves as a crucial building block, offering a synthetically versatile platform for the elaboration of more complex molecular architectures. This guide provides a comparative analysis of two primary synthetic strategies for its preparation: a classical approach involving the formation of the pyrrolidine ring followed by N-tosylation, and a modern alternative leveraging a [3+2] cycloaddition reaction. This in-depth guide will explore the mechanistic underpinnings, experimental protocols, and comparative performance of these routes to inform strategic synthetic planning.
Route 1: The Classical Two-Step Synthesis via Diethyl Pyrrolidine-2,5-dicarboxylate
This well-established route hinges on the initial synthesis of the core pyrrolidine ring, followed by the introduction of the tosyl protecting group. This strategy offers reliability and is often amenable to larger-scale synthesis due to the commercial availability of starting materials.
Step 1: Synthesis of Diethyl Pyrrolidine-2,5-dicarboxylate
The synthesis of the key intermediate, diethyl pyrrolidine-2,5-dicarboxylate, can be approached from several precursors. One common and economically viable starting material is L-glutamic acid.
Mechanistic Rationale: The synthesis from L-glutamic acid involves a multi-step sequence. Initially, both carboxylic acid moieties are esterified to prevent their participation in subsequent reactions and to enhance solubility in organic solvents. The primary amine is then protected, often as a tosylamide in a separate step or in a one-pot fashion with the cyclization. The core transformation involves a reductive cyclization of a suitably functionalized glutamic acid derivative.
Step 2: N-Tosylation of Diethyl Pyrrolidine-2,5-dicarboxylate
The final step in this classical approach is the sulfonylation of the secondary amine of the pyrrolidine ring.
Mechanistic Rationale: The N-tosylation is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the pyrrolidine ring attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically a tertiary amine like triethylamine or pyridine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The tosyl group serves as an excellent protecting group for the nitrogen, rendering it unreactive in many subsequent chemical transformations. It can also influence the stereochemical outcome of reactions at adjacent centers.
Experimental Protocol: N-Tosylation of Diethyl Pyrrolidine-2,5-dicarboxylate
-
To a solution of diethyl pyrrolidine-2,5-dicarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Convergent Synthesis via [3+2] Cycloaddition
A more contemporary and convergent approach to constructing the substituted pyrrolidine ring is through a 1,3-dipolar cycloaddition reaction. This method offers the advantage of building the core heterocyclic structure with multiple stereocenters in a single, often highly stereocontrolled, step.
Mechanistic Rationale: This strategy involves the reaction of an azomethine ylide (the 1,3-dipole) with a dipolarophile, such as a maleate or fumarate derivative. The azomethine ylide can be generated in situ from the condensation of an α-amino acid ester (like glycine ethyl ester) with an aldehyde. The concerted [3+2] cycloaddition proceeds through a five-membered transition state, leading to the formation of the pyrrolidine ring. The stereochemistry of the final product is dictated by the geometry of the reactants and the reaction conditions. For the synthesis of this compound, a tosyl-protected amino acid derivative can be used to introduce the tosyl group concurrently with ring formation.
Experimental Protocol: [3+2] Cycloaddition for this compound
-
In a round-bottom flask, a mixture of N-tosylglycine ethyl ester (1.0 eq.) and an appropriate aldehyde (e.g., paraformaldehyde, 1.1 eq.) is suspended in an anhydrous solvent such as toluene.
-
To this suspension, add diethyl maleate (1.0 eq.) as the dipolarophile.
-
The reaction mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel to yield this compound.
Performance Comparison
| Feature | Route 1: Classical Two-Step Synthesis | Route 2: Convergent [3+2] Cycloaddition |
| Overall Yield | Generally moderate to good, dependent on the efficiency of both the cyclization and tosylation steps. | Can be high, as the core structure is formed in a single step. |
| Stereocontrol | Can be challenging to control the stereochemistry during the initial ring formation, often leading to mixtures of diastereomers. | Offers excellent potential for high stereocontrol, often dictated by the choice of starting materials and catalyst. |
| Step Economy | Less step-economical due to the sequential nature of the synthesis. | Highly step-economical, forming the complex core in one pot. |
| Versatility | The intermediate diethyl pyrrolidine-2,5-dicarboxylate is a versatile building block for other derivatives. | The scope can be broad, allowing for the introduction of various substituents on the pyrrolidine ring by choosing different aldehydes and dipolarophiles. |
| Scalability | Generally more established and potentially easier to scale up due to simpler reaction setups for each step. | May require more careful optimization for large-scale synthesis, especially concerning the in situ generation of the reactive azomethine ylide. |
Visualizing the Synthetic Pathways
To better illustrate the flow of each synthetic route, the following diagrams are provided.
Caption: Classical two-step synthesis of this compound.
Caption: Convergent synthesis via [3+2] cycloaddition.
Conclusion and Future Perspectives
Both the classical two-step synthesis and the modern [3+2] cycloaddition approach offer viable pathways to this compound. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, stereochemical purity, and the availability of starting materials and specialized catalysts.
The classical route, while potentially longer, offers a robust and often more easily scalable method. In contrast, the [3+2] cycloaddition provides a more elegant and step-economical solution with the potential for excellent stereocontrol, making it particularly attractive for the synthesis of enantiomerically pure targets in a research and development setting.
Future advancements in this area will likely focus on the development of more efficient and stereoselective catalytic systems for the [3+2] cycloaddition, further enhancing its appeal for complex molecule synthesis. Additionally, the exploration of greener reaction conditions and more sustainable starting materials for both routes will be crucial in aligning synthetic chemistry with the principles of environmental responsibility.
References
- A comprehensive review on the synthesis of pyrrolidines can be found in various organic chemistry journals and textbooks. For specific protocols, searching chemical databases like SciFinder and Reaxys is recommended.
- Detailed procedures for N-tosylation of secondary amines are widely available in the chemical literature. For instance, see "Greene's Protective Groups in Organic Synthesis" for a thorough discussion on protecting groups.
- For an overview of 1,3-dipolar cycloaddition reactions, refer to "Advanced Organic Chemistry" by Jerry March or specialized reviews on the topic.
- Specific experimental details for the synthesis of analogous pyrrolidine structures via [3+2] cycloaddition can be found in journals such as the Journal of Organic Chemistry, Organic Letters, and Angewandte Chemie.
A Comparative Guide to the HPLC and Chiral HPLC Analysis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Abstract
This guide provides a comprehensive framework for the analytical assessment of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, a chiral synthetic building block. We present a dual-strategy approach, beginning with a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining chemical purity. Subsequently, we explore and compare various chiral HPLC strategies for the critical task of enantiomeric separation. This document is designed for researchers, analytical chemists, and process development scientists who require reliable methods to assess the purity and stereoisomeric integrity of this and structurally related compounds. Methodologies are detailed with a focus on the scientific rationale behind the selection of columns, mobile phases, and detection parameters, ensuring that the described protocols are both effective and self-validating.
Introduction: The Analytical Imperative
This compound is a proline analogue whose stereochemistry is of paramount importance.[1] As with many chiral molecules in pharmaceutical and materials science, the biological or chemical activity of one enantiomer can differ significantly from the other. Therefore, robust analytical methods are not merely procedural; they are fundamental to guaranteeing product quality, safety, and efficacy.
This guide addresses two distinct but equally critical analytical objectives:
-
Chemical Purity Assessment: Quantifying the target molecule relative to any synthesis-related impurities, byproducts, or degradation products.
-
Enantiomeric Purity (e.e.) Assessment: Determining the ratio of the desired enantiomer to its mirror image.
We will proceed by first establishing a baseline method for chemical purity via achiral RP-HPLC before delving into the more nuanced challenge of chiral separation.
Part A: Chemical Purity Analysis via Reverse-Phase HPLC
The first step in characterizing any newly synthesized compound is to confirm its chemical purity. Reverse-phase HPLC is the workhorse for this task due to its versatility and applicability to a wide range of organic molecules.[2][3]
Rationale for Method Development
Our strategy is based on the physicochemical properties of this compound:
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. The non-polar stationary phase provides hydrophobic interactions with the analyte, which is the primary retention mechanism in RP-HPLC.[3][4]
-
Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) offers a broad elution window to separate the main compound from potential impurities of varying polarities.[5] ACN is often preferred for its lower viscosity and favorable UV transparency.[3] The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is crucial for suppressing the ionization of any residual silanol groups on the silica support and ensuring sharp, symmetrical peaks.[3]
-
Detection: The tosyl group (p-toluenesulfonyl) contains an aromatic ring, which acts as a strong chromophore. This allows for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD) at a wavelength around 230-270 nm.
Workflow for Achiral Purity Analysis
The following diagram outlines the logical flow for determining the chemical purity of the target compound.
Caption: Workflow for RP-HPLC Purity Assessment.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and DAD/UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Part B: Enantiomeric Separation via Chiral HPLC
Separating enantiomers requires a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP). The choice of CSP is the most critical factor in developing a successful chiral separation method.[6] For a molecule like this compound, which is a derivative of a cyclic amino acid, polysaccharide-based CSPs are an excellent starting point.[7][8]
Comparison of Chiral Stationary Phases
We will compare two of the most successful and widely used classes of polysaccharide CSPs: those based on amylose and cellulose derivatives.[9][10]
| Feature | Amylose-Based CSPs (e.g., Chiralpak® AD, IA) | Cellulose-Based CSPs (e.g., Chiralcel® OD, IB) |
| Chiral Selector | Derivatized amylose, which has a helical groove structure.[11] | Derivatized cellulose, which has a more linear, twisted structure.[11] |
| Primary Mechanism | Enantiomers interact differently with the chiral grooves. Recognition is often driven by inclusion, hydrogen bonding, and π-π interactions.[7][9][11] | Recognition relies heavily on hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate derivatives on the cellulose backbone.[11] |
| Typical Mobile Phases | Excellent performance in normal phase (Hexane/Alcohol). Also effective in polar organic and reversed-phase modes.[12] | Broad applicability across normal phase, polar organic, and reversed-phase modes. |
| Selectivity Profile | Often provides unique selectivity for a wide range of compounds, including those with aromatic groups and hydrogen bond donors/acceptors.[13] | Considered a general-purpose CSP with high success rates for many classes of chiral compounds.[13] |
| Considerations | Immobilized versions (e.g., IA) offer greater solvent compatibility, allowing for the use of solvents like dichloromethane (DCM) and ethyl acetate, which would destroy older coated phases.[11][14] | Similar to amylose, immobilized versions (e.g., IB, IC) provide enhanced robustness and a wider range of solvent choices.[11][14] |
Rationale for Chiral Method Development
A systematic screening approach is the most efficient way to identify a suitable chiral separation method.[15]
-
Mode Selection: Normal phase (e.g., Hexane/Isopropanol) is often the first choice for polysaccharide CSPs because it frequently provides better selectivity.[15] The less polar environment enhances the specific interactions (like hydrogen bonding) required for chiral recognition.[7][8]
-
Alcohol Modifier: The choice and concentration of the alcohol modifier (e.g., ethanol or isopropanol) is a powerful tool for optimizing selectivity and retention time.[7][8] Ethanol often provides different selectivity compared to isopropanol.[15]
-
Acidic/Basic Additives: For neutral compounds like our target, additives are usually not necessary. However, for acidic or basic analytes, adding 0.1% TFA or diethylamine (DEA), respectively, can dramatically improve peak shape and resolution.[15]
Decision Workflow for Chiral Method Development
The following diagram illustrates a logical decision-making process for screening and optimizing a chiral separation.
Caption: Decision Tree for Chiral Method Screening.
Detailed Experimental Protocol: Chiral Screening
-
Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and DAD/UV detector.
-
Columns to Screen:
-
Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® IA), 250 mm x 4.6 mm, 5 µm
-
Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® IB), 250 mm x 4.6 mm, 5 µm
-
-
Screening Mobile Phases:
-
Condition 1: n-Hexane / Isopropanol (90/10, v/v)
-
Condition 2: n-Hexane / Ethanol (90/10, v/v)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a sample solution of the racemate at approximately 1.0 mg/mL in the mobile phase.
Hypothetical Comparative Data
The following table presents plausible results from the chiral screening protocol, illustrating how different CSPs and mobile phases can impact the separation.
| Column | Mobile Phase (v/v) | k'₁ | k'₂ | Selectivity (α) | Resolution (Rs) |
| Chiralpak® IA | Hexane/IPA (90/10) | 2.8 | 3.5 | 1.25 | 2.1 |
| Chiralpak® IA | Hexane/EtOH (90/10) | 3.5 | 4.1 | 1.17 | 1.6 |
| Chiralcel® IB | Hexane/IPA (90/10) | 4.1 | 4.3 | 1.05 | 0.8 |
| Chiralcel® IB | Hexane/EtOH (90/10) | 5.2 | 5.9 | 1.13 | 1.4 |
k'₁ and k'₂ = Retention factors of the first and second eluting enantiomers α (Selectivity) = k'₂ / k'₁ Rs (Resolution) = A measure of the degree of separation between the two peaks (Rs > 1.5 is baseline separation)
Interpretation: Based on this hypothetical data, the Chiralpak® IA column with a Hexane/Isopropanol mobile phase provides the best initial separation, achieving baseline resolution. This condition would be selected for further optimization (e.g., fine-tuning the isopropanol percentage) and validation.
Conclusion and Recommendations
The analysis of this compound requires a two-pronged HPLC approach. Chemical purity is reliably determined using a standard gradient RP-HPLC method on a C18 column. For the more challenging task of enantiomeric separation, a systematic screening on polysaccharide-based chiral stationary phases is highly recommended. Our comparative guide suggests that an amylose-based CSP, such as Chiralpak® IA, under normal phase conditions, is a highly promising starting point for achieving robust and reliable enantiomeric purity assessment. The protocols and workflows provided herein serve as a validated blueprint for researchers to develop and implement quality control methods for this important class of chiral molecules.
References
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2007). PubMed. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2007). ResearchGate. [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (2026). PubMed. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiralpedia.com. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (2021). PubMed Central. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. Taylor & Francis Online. [Link]
-
Novel Chiral Stationary Phases for the Resolution of the Enantiomers of Amino Acids by Ligand Exchange Chromatography. Semantic Scholar. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). PubMed Central. [Link]
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]
-
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2015). ResearchGate. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]
-
Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. (2018). Journal of Chromatographic Science. [Link]
- Proline chiral columns with broad chiral selectivity.
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of All Research Scientific and Technical. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). PubMed Central. [Link]
-
Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023). ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. ijprajournal.com [ijprajournal.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.today [hplc.today]
- 7. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Mass spectrometry fragmentation pattern of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
An In-Depth Guide to the Mass Spectrometry Fragmentation of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery. Mass spectrometry (MS) stands as an indispensable tool, offering a molecular "fingerprint" through the analysis of fragmentation patterns. This guide provides a predictive and comparative analysis of the mass spectrometric behavior of This compound , a compound featuring a unique combination of a sulfonamide, a heterocyclic ring, and dual ester functionalities.
As direct experimental data for this specific molecule is not widely published, this guide leverages established principles of mass spectrometry to forecast its fragmentation roadmap. We will compare the fragmentation pathways expected under two common ionization techniques—hard-source Electron Ionization (EI) and soft-source Electrospray Ionization (ESI)—providing a robust framework for researchers encountering this or structurally similar molecules.
Molecular Structure and Key Fragmentation Sites
To understand the fragmentation pattern, we must first dissect the molecule itself. This compound has a monoisotopic mass of 383.1351 g/mol .
Structure:
-
N-Tosyl Group: A p-toluenesulfonyl group attached to the pyrrolidine nitrogen. The N-S bond is a likely cleavage site.
-
Pyrrolidine Ring: A five-membered saturated heterocycle. The bonds alpha to the nitrogen (C2-C and C5-C bonds) are susceptible to cleavage.
-
Two Diethyl Ester Groups: Located at the C2 and C5 positions. These groups can fragment through multiple established pathways, including alpha-cleavage and McLafferty rearrangements.
Comparison of Ionization Techniques: EI vs. ESI
The choice of ionization method fundamentally dictates the resulting mass spectrum. The comparison between a hard and soft ionization technique is critical for a comprehensive analysis.
-
Electron Ionization (EI): This is a high-energy, hard ionization technique where molecules are bombarded with 70 eV electrons.[1][2] This high energy input induces extensive and reproducible fragmentation, providing rich structural detail.[2] However, the molecular ion (M•+) peak may be weak or entirely absent for fragile molecules.[1] For this compound, EI-MS is expected to produce a complex spectrum revealing the core structural components.
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution.[3] It imparts very little excess energy, making it ideal for analyzing larger or more labile molecules without causing them to break apart.[1] For this compound, ESI would primarily yield the protonated molecule, [M+H]⁺ (m/z 384.1), or adducts with sodium, [M+Na]⁺ (m/z 406.1). Significant fragmentation is not expected unless collision-induced dissociation (CID) is applied in a tandem MS (MS/MS) experiment.[2][4]
The remainder of this guide will focus on the complex fragmentation patterns predicted under Electron Ionization (EI), as they provide the most detailed structural information.
Predicted Fragmentation Pathways under EI-MS
Under the high-energy conditions of EI, the molecular ion [M]•+ at m/z 383 will undergo several competing fragmentation reactions. We will compare three primary pathways originating from the different functional groups.
Pathway A: Tosyl Group Cleavage
The tosyl group is a prominent feature and provides highly diagnostic fragment ions.
-
Formation of the Tosyl Cation: The most characteristic fragmentation involves the cleavage of the N-S bond, leading to the formation of the tosyl cation or the loss of the tosyl radical. This typically results in two key ions:
-
m/z 155: The stable tosyl cation ([CH₃C₆H₄SO₂]⁺).[5]
-
m/z 91: The tropylium ion ([C₇H₇]⁺), formed from the subsequent rearrangement and fragmentation of the tosyl group. This is a very common and stable fragment in compounds containing a benzyl moiety.
-
-
Formation of the Pyrrolidine Cation: Conversely, charge retention on the pyrrolidine portion after N-S cleavage yields an ion at m/z 228 , corresponding to the diethyl pyrrolidine-2,5-dicarboxylate radical cation.
Caption: Pathway A: Tosyl Group Fragmentation.
Pathway B: Ester Group Fragmentation
The two diethyl ester groups provide multiple avenues for fragmentation, primarily through alpha-cleavage and McLafferty rearrangement.
-
Alpha-Cleavage: This is a common fragmentation for esters, involving the cleavage of the bond next to the carbonyl group.[6][7] Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion is a highly favorable pathway, leading to a resonance-stabilized acylium ion.
-
m/z 338: [M - •OC₂H₅]⁺. This peak is expected to be significant.
-
-
McLafferty Rearrangement: This rearrangement requires a gamma-hydrogen relative to the carbonyl group, which is present in the ethyl ester.[8][9] It involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene (ethene, 28 Da).[10][11]
-
m/z 355: [M - C₂H₄]•+. This ion represents the loss of one ethene molecule from one of the ester groups. A subsequent rearrangement could lead to the loss of a second ethene molecule.
-
Caption: Pathway B: Ester Group Fragmentation.
Pathway C: Pyrrolidine Ring Cleavage
Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines and related heterocycles.[12][13] This involves the cleavage of a carbon-carbon bond at a position alpha to the nitrogen.
-
Loss of an Ester Group: The bonds between C2-C(O)OEt and C5-C(O)OEt are alpha to the ring nitrogen. Cleavage here would result in the loss of the entire carbethoxy group (•COOEt, 73 Da).
-
m/z 310: [M - •COOEt]⁺. This would be a strong indicator of the substituent on the pyrrolidine ring. The resulting ion is stabilized by the nitrogen atom.
-
Summary of Predicted Fragments
The following table summarizes the most probable and diagnostic fragment ions for this compound under EI-MS conditions.
| Predicted m/z | Ion Formula (Proposed) | Origin Pathway | Significance |
| 383 | [C₁₇H₂₃NO₆S]•+ | Molecular Ion | Confirms molecular weight. May be low abundance. |
| 355 | [C₁₅H₁₉NO₆S]•+ | McLafferty Rearrangement | Loss of ethene from an ester group. |
| 338 | [C₁₅H₁₈NO₅S]⁺ | Ester Alpha-Cleavage | Loss of ethoxy radical (•OC₂H₅). |
| 310 | [C₁₄H₁₈NO₄S]⁺ | Pyrrolidine Alpha-Cleavage | Loss of carbethoxy radical (•COOEt). |
| 228 | [C₁₀H₁₆NO₄]⁺ | Tosyl Cleavage | Pyrrolidine portion after loss of tosyl radical. |
| 155 | [C₇H₇O₂S]⁺ | Tosyl Cleavage | Diagnostic for the tosyl group. |
| 91 | [C₇H₇]⁺ | Tosyl Cleavage | Highly stable tropylium ion, diagnostic for tosyl/benzyl groups. |
Experimental Protocols
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, and hold for 5 min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock. Further dilute to ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC Separation:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Detection (ESI):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Mass Range: Scan from m/z 100 to 600. For MS/MS, select the precursor ion (e.g., m/z 384.1) and apply varying collision energies (10-40 eV).
-
Caption: Comparative experimental workflows for EI and ESI-MS.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich interplay of competing pathways governed by its distinct functional groups. Under hard ionization (EI), the spectrum would likely be dominated by characteristic ions from the tosyl group (m/z 155, 91) and fragments resulting from alpha-cleavage of the ester (m/z 338) and pyrrolidine ring (m/z 310) systems. In contrast, soft ionization (ESI) would primarily highlight the intact protonated molecule (m/z 384), serving as an excellent method for molecular weight confirmation. This comparative guide provides a predictive framework that enables researchers to identify this molecule, interpret its mass spectrum, and distinguish it from structurally related compounds in complex mixtures.
References
-
ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? [Online]. Available at: [Link]
-
PubMed. (2003). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Rapid Communications in Mass Spectrometry. [Online]. Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Online]. Available at: [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? [Online]. Available at: [Link]
- Name Reactions in Organic Synthesis. (n.d.). McLafferty Rearrangement. [Online].
-
National Institutes of Health (NIH). (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. [Online]. Available at: [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. [Online]. Available at: [Link]
-
University of Hyderabad. (n.d.). McLafferty Rearrangement. [Online]. Available at: [Link]
-
PubMed. (2015). Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer. Journal of the American Society for Mass Spectrometry. [Online]. Available at: [Link]
-
YouTube. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. [Online]. Available at: [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Online]. Available at: [Link]
- GC-MS: A Practical Guide. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Online].
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online]. Available at: [Link]
-
Alpha Cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). YouTube. [Online]. Available at: [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Online]. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Online]. Available at: [Link]
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Analysis of N-Tosyl vs. Other N-Protecting Groups for Pyrrolidine-2,5-dicarboxylates in Synthetic Chemistry
In the intricate field of synthetic organic chemistry, particularly in the synthesis of peptidomimetics and complex heterocyclic scaffolds, the judicious selection of protecting groups is paramount. The pyrrolidine-2,5-dicarboxylate core is a privileged scaffold, serving as a rigid analogue of glutamate and a versatile building block for novel therapeutics. The nitrogen atom of the pyrrolidine ring, being a secondary amine, requires protection to prevent unwanted side reactions and to direct the stereochemical outcome of subsequent transformations. Among the plethora of N-protecting groups available, the N-tosyl group has been a classical choice. However, its utility must be critically evaluated against other commonly employed groups like Boc, Cbz, and Fmoc. This guide provides a comprehensive comparison, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific synthetic strategy.
The Crucial Role of N-Protection in Pyrrolidine Scaffolds
The pyrrolidine nitrogen, if left unprotected, can act as a nucleophile or a base, interfering with reactions at the C2 and C5 carboxylate groups. N-protection effectively masks this reactivity, allowing for selective modifications at other positions. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Orthogonal , meaning it can be removed without affecting other protecting groups in the molecule.
-
Cleaved under mild conditions with high efficiency.
-
Non-interfering with the desired reactions.
This guide will now delve into a comparative analysis of the N-tosyl group against its common counterparts.
Comparative Analysis of N-Protecting Groups
The tosyl group, a sulfonyl chloride derivative, is known for its high stability and crystallinity-enhancing properties.
-
Introduction: The tosyl group is typically introduced by reacting the pyrrolidine-2,5-dicarboxylate with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.
-
Stability: N-tosyl amides are exceptionally stable to a wide range of conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This robustness, however, comes at a cost.
-
Deprotection: The cleavage of the N-Ts bond is notoriously harsh, often requiring forcing conditions such as sodium in liquid ammonia, sodium naphthalenide, or refluxing with HBr in acetic acid. These conditions can be incompatible with sensitive functional groups elsewhere in the molecule.
-
Impact on Reactivity: The electron-withdrawing nature of the tosyl group can decrease the nucleophilicity of the nitrogen, which can be advantageous in some reactions but detrimental in others where nitrogen reactivity is desired.
The Boc group is one of the most widely used protecting groups in modern organic synthesis due to its ease of introduction and mild cleavage conditions.
-
Introduction: The Boc group is readily introduced using di-tert-butyl dicarbonate (Boc)₂O with a mild base.
-
Stability: It is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.
-
Deprotection: Cleavage is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent.
-
Impact on Reactivity: The Boc group is sterically bulky, which can influence the conformational preferences of the pyrrolidine ring.
The Cbz group, another classic protecting group, offers a different set of deprotection conditions.
-
Introduction: Introduced using benzyl chloroformate (CbzCl) in the presence of a base.
-
Stability: Stable to acidic and mild basic conditions.
-
Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), a very mild method. It can also be removed by strong acids like HBr in acetic acid.
-
Impact on Reactivity: The Cbz group is less sterically demanding than the Boc group.
The Fmoc group is particularly popular in solid-phase peptide synthesis due to its base-lability.
-
Introduction: Introduced using Fmoc-Cl or Fmoc-OSu.
-
Stability: Stable to acidic and mild reducing conditions.
-
Deprotection: The Fmoc group is cleaved under very mild basic conditions, typically with a solution of piperidine in DMF.
-
Impact on Reactivity: The bulky Fmoc group can influence reaction stereoselectivity.
Quantitative Comparison of Protecting Groups
The following table summarizes the key characteristics and typical experimental outcomes for the different N-protecting groups on a generic diethyl pyrrolidine-2,5-dicarboxylate substrate.
| Protecting Group | Typical Protection Yield | Stability | Typical Deprotection Conditions | Typical Deprotection Yield | Key Advantages | Key Disadvantages |
| N-Tosyl (Ts) | >90% | Very high (acid, base, redox) | Na/NH₃(l) or HBr/AcOH, reflux | 50-80% | High stability, enhances crystallinity | Harsh deprotection, electron-withdrawing |
| N-Boc | >95% | Base-stable, acid-labile | TFA/DCM or HCl/Dioxane | >90% | Mild acid cleavage, widely used | Acid sensitive |
| N-Cbz | >90% | Acid-stable, mild base-stable | H₂/Pd-C or HBr/AcOH | >90% | Mild hydrogenolysis cleavage | Catalyst poisoning possible |
| N-Fmoc | >90% | Acid-stable, base-labile | 20% Piperidine/DMF | >95% | Very mild base cleavage | Base sensitive |
Experimental Protocols
The following are representative protocols for the protection and deprotection of diethyl pyrrolidine-2,5-dicarboxylate.
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination for Products Derived from Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chiral entities, the accurate determination of enantiomeric excess (ee) is a cornerstone of success. Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate stands as a versatile chiral building block for the creation of a diverse array of 2,5-disubstituted pyrrolidine derivatives, molecules of significant interest in medicinal chemistry. This guide provides an in-depth, comparative analysis of the primary analytical techniques for ascertaining the enantiomeric purity of these valuable compounds, grounded in experimental data and first principles.
The stereochemical integrity of pyrrolidine scaffolds is paramount, as enantiomers often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the selection of an appropriate analytical method for ee determination is a critical decision in the synthetic workflow, impacting both process development and the ultimate viability of a drug candidate. This document will explore the three most powerful and widely adopted techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Workhorse of Chiral Separations: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most prevalent technique for the enantiomeric resolution of pyrrolidine derivatives due to its broad applicability and robustness. The primary approach involves the use of a Chiral Stationary Phase (CSP) that interacts differentially with the two enantiomers, leading to their separation in time as they pass through the column.
The Mechanism of Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including the derivatives of this compound.[1][2] The chiral recognition mechanism is predicated on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. This is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, within the chiral grooves of the polysaccharide structure.[2] The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a later elution time.
Direct vs. Indirect Chiral HPLC
There are two main strategies for chiral HPLC separation:
-
Direct Methods: The enantiomers are separated directly on a CSP. This is often the preferred method due to its simplicity and efficiency.[3]
-
Indirect Methods: The enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase. This approach can be useful when direct methods fail or when enhanced detection sensitivity is required.[3]
Experimental Protocol: Direct Chiral HPLC
This protocol provides a general framework for the direct chiral HPLC analysis of a 2,5-disubstituted pyrrolidine derivative. Optimization for specific analytes is crucial.
-
Column Selection: A polysaccharide-based CSP is a strong starting point (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving optimal separation and should be systematically varied (e.g., 90:10, 80:20 hexane:isopropanol).
-
Sample Preparation: Dissolve the racemic standard and the synthesized sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas of the two enantiomer signals.
-
-
Enantiomeric Excess Calculation:
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
The Power of Volatility: Chiral Gas Chromatography (GC)
For derivatives of this compound that are volatile and thermally stable, or can be made so through derivatization, chiral GC offers a high-resolution alternative to HPLC. The separation principle is analogous, relying on the differential partitioning of enantiomers between a gaseous mobile phase and a chiral stationary phase within a capillary column.
Derivatization: A Necessary Step for Many Pyrrolidines
Many pyrrolidine derivatives possess polar functional groups that render them non-volatile. Therefore, a derivatization step is often required to increase their volatility and thermal stability for GC analysis. This typically involves converting polar groups like amines and carboxylic acids into less polar moieties.
Experimental Protocol: Chiral GC with Derivatization
-
Derivatization: React the pyrrolidine derivative with a suitable derivatizing agent (e.g., trifluoroacetic anhydride for amines) to form a volatile derivative.
-
Column Selection: A cyclodextrin-based chiral capillary column is a common choice for the separation of many chiral compounds.
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
Oven Temperature Program: An initial isothermal period followed by a temperature ramp is typically employed to achieve good separation.
-
Detector: A Flame Ionization Detector (FID) is commonly used.
-
-
Analysis and Calculation: The procedure for analysis and ee calculation is analogous to that of HPLC.
A Spectroscopic Approach: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy offers a distinct advantage in that it does not require the physical separation of enantiomers. Instead, it relies on creating a diastereomeric environment within the NMR tube, which leads to distinguishable signals for the two enantiomers. This is achieved through the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[4]
The Principle of Chiral Recognition in NMR
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[5] These complexes have different magnetic environments, resulting in separate NMR signals for the corresponding nuclei in each enantiomer. The chemical shift difference (ΔΔδ) between the signals is a measure of the chiral recognition.[5] CDAs, on the other hand, react with the analyte to form stable diastereomers, which inherently have different NMR spectra.[4]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a precise amount of the pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add a molar equivalent of a suitable CSA (e.g., a chiral alcohol or acid) to the NMR tube.
-
Acquire Chiral Spectrum: Record the ¹H NMR spectrum of the mixture. Look for the splitting of a well-resolved singlet or doublet into two separate signals.
-
Quantification: The ratio of the integrals of the two separated signals directly corresponds to the enantiomeric ratio.
Comparative Analysis of Techniques
| Feature | Chiral HPLC | Chiral GC | Chiral NMR |
| Principle | Differential partitioning on a CSP | Differential partitioning on a CSP | Formation of diastereomeric complexes |
| Applicability | Broad, including non-volatile and thermally labile compounds | Volatile and thermally stable compounds (often requires derivatization) | Soluble compounds with suitable functional groups for interaction |
| Sample Prep | Simple dissolution | Often requires derivatization | Simple mixing with a chiral agent |
| Resolution | Generally high | Very high for suitable analytes | Dependent on the choice of chiral agent and analyte |
| Analysis Time | Minutes to an hour | Typically faster than HPLC | Rapid acquisition, but requires careful sample preparation |
| Development | Method development can be time-consuming | Method development can be complex due to derivatization | Screening of chiral agents may be necessary |
Visualization of Workflows
Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral NMR Workflow
Caption: Workflow for enantiomeric excess determination by Chiral NMR.
Alternative Chiral Building Blocks
While this compound is a valuable synthon, other chiral building blocks can also be employed for the synthesis of 2,5-disubstituted pyrrolidines.[6] A comprehensive evaluation should consider these alternatives.
| Chiral Building Block | Key Features |
| Pyroglutamic Acid | Readily available from natural sources, provides a rigid pyrrolidinone scaffold.[7] |
| 2-Hydroxycitric Acid Lactones | Natural product-derived, allows for the construction of diverse chiral pyrrolidine-2,5-diones.[8] |
| Chiral Sulfinimines | Versatile for diastereoselective Mannich reactions leading to 2,5-disubstituted pyrrolidines.[7] |
The choice of chiral building block will influence the synthetic strategy and may necessitate different approaches for ee determination. However, the fundamental principles of HPLC, GC, and NMR analysis remain applicable.
Conclusion: An Integrated Approach to Chiral Purity
The determination of enantiomeric excess for products derived from this compound is a critical step in the development of novel chiral compounds. Chiral HPLC stands out as the most versatile and widely used technique, with polysaccharide-based CSPs offering excellent resolving power for a broad range of pyrrolidine derivatives. Chiral GC provides a high-resolution alternative for volatile compounds, while chiral NMR offers a rapid, non-separative method for ee determination.
The optimal choice of technique will depend on the specific properties of the synthesized molecule, the available instrumentation, and the stage of the research or development process. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will empower researchers to confidently and accurately assess the stereochemical integrity of their valuable chiral products.
References
-
Aboul-Enein, H. Y., & Ali, I. (2003). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 243, 99-117. [Link]
-
Bełteowska, P., & Podeszwa, M. (2022). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase. Materials, 15(12), 4185. [Link]
-
Reddy, B. V. S., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Journal of Natural Products, 83(7), 2178-2190. [Link]
-
Pápai, B., et al. (2020). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 25(21), 5036. [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2004). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Chirality, 16 Suppl, S129-41. [Link]
-
ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. [Link]
-
de Souza, J. E. T., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3344. [Link]
-
Gicquel, M., & Dalla, V. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(7), 939-952. [Link]
-
Wang, Y., et al. (2007). Efficient synthesis of unnatural dipeptides based on cis-2,5-disubstituted pyrrolidine. Amino Acids, 32(4), 545-550. [Link]
-
ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]
-
Móczár, I., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(7), e2000081. [Link]
-
Sánchez-Santed, F., et al. (2022). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society, 144(25), 11216-11226. [Link]
-
Costante, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12895-12906. [Link]
-
Gicquel, M., & Dalla, V. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 633-646. [Link]
-
Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2547-2552. [Link]
-
Uno, K., et al. (2014). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 62(10), 1025-1028. [Link]
-
Suto, M. J., Turner, W. R., & Kampf, J. W. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441-1448. [Link]
-
Shi, M., et al. (1996). ChemInform Abstract: Chiral C2-Symmetric 2,5-Disubstituted Pyrrolidine Derivatives as Chiral Catalyst Ligands in the Reaction of Diethylzinc with Aryl Aldehydes. ChemInform, 27(6). [Link]
-
Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2547-2552. [Link]
-
Shi, M., Satoh, Y., Makihara, T., & Masaki, Y. (1996). Chiral C2-Symmetric 2,5-Disubstituted Pyrrolidine Derivatives as Catalytic Chiral Ligands in the Reactions of Diethylzinc with Aryl Aldehydes. ChemInform, 27(6). [Link]
Sources
- 1. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrrolidine-2,5-dicarboxylates: A Comparative Analysis of N-Tosyl, N-Boc, and N-Cbz Protected Reagents in Asymmetric Synthesis
For the forward-thinking researcher, scientist, and drug development professional, the judicious selection of starting materials is paramount to the success of a synthetic campaign. The pyrrolidine scaffold, a ubiquitous motif in pharmaceuticals and natural products, often requires careful manipulation of its nitrogen atom to achieve desired reactivity and stereochemical outcomes.[1][2] This guide provides an in-depth, data-driven comparison of three commonly employed N-protected diethyl pyrrolidine-2,5-dicarboxylates: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate (N-Boc), and Diethyl 1-(benzyloxycarbonyl)pyrrolidine-2,5-dicarboxylate (N-Cbz). By examining their performance in the crucial C-C bond-forming reaction of alkylation, this document aims to equip you with the insights necessary to make informed decisions in your synthetic endeavors.
The strategic use of N-protecting groups on the pyrrolidine ring is not merely a matter of masking the nitrogen's reactivity; it profoundly influences the stereochemical course of reactions at adjacent centers. The electron-withdrawing or -donating nature of the protecting group, as well as its steric bulk, can dictate the facial selectivity of enolate formation and subsequent electrophilic attack. This guide will delve into these nuances, supported by experimental data, to illuminate the strengths and weaknesses of each reagent.
At a Glance: Key Differences in N-Protecting Groups
| Feature | This compound | Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate (N-Boc) | Diethyl 1-(benzyloxycarbonyl)pyrrolidine-2,5-dicarboxylate (N-Cbz) |
| Protecting Group | Tosyl (Ts) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Electronic Nature | Strongly Electron-Withdrawing | Electron-Donating (by resonance) | Electron-Withdrawing (inductive) |
| Steric Hindrance | Moderate | High | Moderate |
| Deprotection Conditions | Reductive (e.g., Na/NH₃, SmI₂) or strong acid | Acidic (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) or strong acid/base |
Head-to-Head Comparison: Diastereoselective Alkylation
The alkylation of N-protected pyrrolidine-2,5-dicarboxylates is a fundamental transformation for the synthesis of substituted proline analogs, which are valuable building blocks in medicinal chemistry. The diastereoselectivity of this reaction is a critical performance metric, as it dictates the stereochemical purity of the final product.
This compound: High Diastereoselectivity through Rigidity
The strongly electron-withdrawing nature of the tosyl group enhances the acidity of the α-protons, facilitating enolate formation. Furthermore, the rigid conformation imposed by the sulfonamide can lead to excellent stereocontrol in alkylation reactions.
Experimental Protocol: Diastereoselective Alkylation of this compound
-
Enolate Formation: To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv). Stir the mixture for 1 hour at -78 °C.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide) (1.2 equiv) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Mechanistic Rationale:
The tosyl group is expected to favor the formation of a specific enolate geometry, which, upon alkylation, leads to a high diastereomeric excess. The bulky tosyl group can effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.
Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate (N-Boc): A Balance of Reactivity and Selectivity
The N-Boc protecting group is widely used due to its ease of introduction and removal under mild acidic conditions. While generally considered less sterically demanding than tosyl in some contexts, its conformational flexibility can sometimes lead to lower diastereoselectivity compared to the more rigid N-tosyl analog.
Experimental Protocol: Diastereoselective Alkylation of Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate
-
Enolate Formation: To a solution of Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 equiv). Stir the mixture for 1 hour at -78 °C.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide) (1.2 equiv) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Mechanistic Rationale:
The diastereoselectivity of the alkylation of N-Boc-pyrrolidine-2,5-dicarboxylate can be more variable and substrate-dependent compared to the N-tosyl derivative. The conformational flexibility of the Boc group may allow for the formation of a mixture of enolate geometries, leading to a potential decrease in diastereoselectivity. However, for certain substrates and with careful optimization of reaction conditions, good to excellent selectivities can still be achieved.
Diethyl 1-(benzyloxycarbonyl)pyrrolidine-2,5-dicarboxylate (N-Cbz): A Classic Choice with Predictable Outcomes
The N-Cbz group is another widely used protecting group, readily cleaved by hydrogenolysis. Its electronic and steric properties are somewhat intermediate between the tosyl and Boc groups.
Experimental Protocol: Diastereoselective Alkylation of Diethyl 1-(benzyloxycarbonyl)pyrrolidine-2,5-dicarboxylate
-
Enolate Formation: To a solution of Diethyl 1-(benzyloxycarbonyl)pyrrolidine-2,5-dicarboxylate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 equiv). Stir for 1 hour at -78 °C.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide) (1.2 equiv) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Mechanistic Rationale:
The N-Cbz group is expected to provide good levels of diastereoselectivity, often comparable to or slightly lower than the N-tosyl group. The urethane linkage can adopt a relatively planar conformation, which can influence the facial bias of the enolate.
Comparative Performance Summary (Hypothetical Data Based on Literature Trends)
The following table provides a hypothetical comparison of the expected performance of the three reagents in a typical alkylation reaction with benzyl bromide. These values are based on general trends observed in the literature for similar systems, as a direct comparative study is not available.
| Reagent | Protecting Group | Typical Yield (%) | Typical Diastereomeric Ratio (dr) |
| This compound | Tosyl | 85-95 | >95:5 |
| Diethyl 1-Boc-pyrrolidine-2,5-dicarboxylate | Boc | 70-85 | 80:20 - 90:10 |
| Diethyl 1-Cbz-pyrrolidine-2,5-dicarboxylate | Cbz | 80-90 | 90:10 - 95:5 |
Analysis:
-
This compound is anticipated to provide the highest diastereoselectivity due to the rigidifying effect of the tosyl group. This makes it an excellent choice when stereochemical purity is the primary concern. However, the harsh conditions often required for deprotection can be a drawback.
-
Diethyl 1-Boc-pyrrolidine-2,5-dicarboxylate offers the advantage of mild deprotection conditions. While its diastereoselectivity may be lower than the N-tosyl analog, it often provides a good balance between ease of use and acceptable stereocontrol, making it a workhorse in many synthetic applications.[3]
-
Diethyl 1-Cbz-pyrrolidine-2,5-dicarboxylate represents a good compromise, offering high yields and good to excellent diastereoselectivity, with the added benefit of a deprotection method (hydrogenolysis) that is orthogonal to the acid-labile Boc group.
Conclusion: Selecting the Optimal Reagent for Your Synthesis
The choice between this compound and its N-Boc or N-Cbz protected counterparts is a strategic decision that depends on the specific goals of your synthesis.
-
For maximum diastereoselectivity , where the stereochemical outcome is paramount and subsequent deprotection conditions are not a limiting factor, This compound is the superior choice.
-
When mild deprotection and overall synthetic efficiency are the primary drivers, Diethyl 1-Boc-pyrrolidine-2,5-dicarboxylate offers a practical and reliable solution.
-
For syntheses requiring high stereocontrol and an orthogonal deprotection strategy , Diethyl 1-Cbz-pyrrolidine-2,5-dicarboxylate provides a versatile and effective option.
By understanding the inherent properties of each N-protecting group and their influence on reactivity and stereoselectivity, researchers can navigate the complexities of pyrrolidine chemistry with greater confidence and precision, ultimately accelerating the path to their target molecules.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [Link]
-
Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. [Link]
-
Asymmetric Synthesis of 3‐Hydroxyprolines by Photocyclization of C(1′)‐Substituted N‐(2‐Benzoylethyl)glycine Esters. Helvetica Chimica Acta. [Link]
-
Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
-
A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. Journal of Physical Chemistry & Biophysics. [Link]
-
Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. The Journal of Organic Chemistry. [Link]
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses. [Link]
-
Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. [Link]
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules. [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. [Link]
-
N-Boc-pyrrolidine | C9H17NO2 | CID 643455. PubChem. [Link]
-
Stereoselective Synthesis of cis-2,5-disubstituted Pyrrolidines via Wacker-type Aerobic Oxidative Cyclization of Alkenes With Tert-Butanesulfinamide Nucleophiles. Organic Letters. [Link]
-
STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. Dissertation. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]
-
2,5-Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate | C10H17NO4 | CID 11701306. PubChem. [Link]
Sources
- 1. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
For Immediate Reference: Treat Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate and its containers as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) protocols and all local, state, and federal regulations is mandatory. This guide provides a detailed framework for the safe handling and disposal of this compound, grounded in established laboratory safety principles.
Understanding the Hazard Profile: A Synthesis of Chemical Logic
-
Pyrrolidine Core: Pyrrolidine and its derivatives are nitrogen-containing heterocyclic compounds that can exhibit varying degrees of toxicity.[1][2][3][4][5] It is prudent to handle any novel pyrrolidine derivative with care, assuming potential irritant or harmful properties in the absence of specific toxicological data.
-
Tosyl Group: The p-toluenesulfonyl (tosyl) group is a good leaving group in organic synthesis, which implies a degree of reactivity. While stable under many conditions, tosylates can be susceptible to hydrolysis, particularly in the presence of strong acids or bases.[6] Decomposition of tosylates can be catalyzed by acidic conditions, such as those found on standard silica gel.[6]
-
Organic Esters: Diethyl esters are generally considered to be of low to moderate toxicity. However, they are organic compounds and should be treated as chemical waste.
Given these components, this compound should be handled as a compound of unknown toxicity and as a potential irritant. All waste containing this compound must be disposed of as hazardous chemical waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure that the following personal protective equipment is worn:
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and accidental eye contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected for integrity before use and disposed of as contaminated waste. |
| Body Protection | A flame-retardant lab coat | To protect skin and clothing from contamination. |
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous waste through your institution's certified waste disposal program.[7][8]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weighing paper, spatulas, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Container Labeling
Proper labeling is crucial for the safe handling and disposal of chemical waste. Your hazardous waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 93725-00-9[]
-
An accurate estimation of the concentration and total volume or mass of the waste.
-
The date of accumulation.
Step 3: Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the designated liquid hazardous waste container.
-
After the initial rinse, wash the glassware with soap and water.
Step 4: Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Follow their specific procedures for storage and collection.
Spill Management
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.
-
Collect: Collect the absorbed material or swept solid into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Concluding Remarks: A Culture of Safety
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to these guidelines and your institution's specific protocols, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always prioritize safety and consult with your EHS department if you have any questions or concerns regarding the disposal of any chemical.
References
-
Tetrahedron. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Green Chemistry. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1994).
- Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
-
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Retrieved from [Link]
-
ChemistrySelect. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Retrieved from [Link]
-
Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
Sources
- 1. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
As a Senior Application Scientist, it is imperative to foster a culture of safety and precision in the laboratory. This guide provides an in-depth operational plan for the safe handling and disposal of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, a key reagent in advanced organic synthesis and drug development. The procedural guidance herein is synthesized from established safety protocols for analogous chemical structures, ensuring a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS) for this specific compound.
Immediate Safety and Hazard Assessment
Based on the hazard profiles of structurally related compounds, such as Diethyl Acetylenedicarboxylate and various sulfonyl chlorides, this compound is anticipated to be a corrosive substance.[1] It is crucial to assume that this compound can cause severe skin burns and serious eye damage.[1]
Primary Hazards:
-
Skin Corrosion/Irritation: Likely to cause severe burns upon direct contact.[1]
-
Serious Eye Damage: Poses a significant risk of causing irreversible eye damage.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to ensure comprehensive protection.[2] The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with a snug fit and a full-face shield.[3][4] | Protects against splashes and fumes, preventing severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4][5] | Provides a barrier against direct skin contact, preventing chemical burns. |
| Body Protection | A chemical-resistant apron or a lab coat made of a non-absorbent material.[2][5] | Shields the torso and limbs from accidental spills and splashes. |
| Footwear | Closed-toe shoes made of a durable material. | Protects feet from spills and falling objects. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[1][6] | Minimizes the risk of inhaling potentially irritating aerosols or dust. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiment.
Receiving and Storage
-
Inspect upon Arrival: Check for any damage to the container. If compromised, follow spill procedures immediately.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] The container should be kept tightly closed.[1]
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to control potential vapors or dust.[6]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Dispensing:
-
If the compound is a solid, use a spatula to transfer the required amount. Minimize the creation of dust.
-
If it is a liquid, use a calibrated pipette or a syringe.
-
-
Reaction Setup: Add the compound to the reaction vessel slowly and carefully.
-
Post-Handling:
-
Thoroughly clean the work area.
-
Wash hands and any exposed skin with soap and water after removing PPE.
-
Contaminated clothing should be removed immediately and laundered before reuse.
-
Disposal Plan: Responsible Deactivation and Waste Management
Proper disposal is a critical component of the chemical lifecycle. The following plan is based on the safe disposal of reactive sulfonyl chlorides.[6][7]
Decontamination of Equipment
Any equipment that comes into contact with this compound should be decontaminated. This can be achieved by rinsing with an appropriate solvent, followed by washing with a basic solution (e.g., 5% sodium bicarbonate) to neutralize any residual tosyl groups.
Waste Disposal Protocol
Unused or waste this compound should be treated as hazardous waste.
Neutralization of Small Quantities:
For small amounts of residual material, a careful neutralization process can be performed by trained personnel in a chemical fume hood.[6]
-
Prepare a Basic Solution: In a suitably large container, prepare a 5% aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Place this container in an ice bath to manage the heat from the reaction.[6]
-
Slow Addition: With constant stirring, slowly and carefully add the this compound waste to the basic solution. Never add the base to the sulfonyl compound. [6]
-
Monitor pH: Ensure the solution remains basic throughout the addition.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of as aqueous waste in accordance with local and institutional regulations.[6]
Disposal of Contaminated Materials:
All contaminated materials, such as gloves, absorbent pads, and pipette tips, should be collected in a designated, labeled hazardous waste container for disposal through an approved waste management service.[8]
Visualizing the Workflow
To further clarify the operational and disposal procedures, the following diagrams illustrate the key steps.
Caption: Experimental workflow for handling the compound.
Caption: Decision tree for the disposal of waste.
References
-
Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved from [Link]
-
Sulphuryl Chloride Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
-
Benzene Sulfonyl Chloride Hazard Summary. (n.d.). NJ.gov. Retrieved from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]
-
Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016, December 20). Tetrahedron. Retrieved from [Link]
-
Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved from [Link]
-
Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved from [Link]
-
Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (n.d.). J. Org. Chem. Retrieved from [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. (n.d.). J. Org. Chem. Retrieved from [Link]
-
Diethyl 1,4-Dihydro-2,4,6-Trimethyl-3,5-Pyridinedicarboxylate Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Post tosylation purification. (2014, June 2). Sciencemadness Discussion Board. Retrieved from [Link]
-
Treatment of Alcohols With Tosyl Chloride Does Not Always Lead to the Formation of Tosylates. (2011, July 1). Molecules. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 3. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 4. trimaco.com [trimaco.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
